Isopropyl isothiocyanate
Description
Properties
IUPAC Name |
2-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFEIBMZHEWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177045 | |
| Record name | Isopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Penetrating mustard-like aroma | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.955 | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2253-73-8 | |
| Record name | Isopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46561PKP9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Isopropyl Isothiocyanate (IITC)
Properties, Synthesis, and Pharmacodynamics
Executive Summary
Isopropyl Isothiocyanate (IITC) is a secondary aliphatic isothiocyanate (ITC) characterized by the functional group –N=C=S attached to an isopropyl moiety. While historically categorized as a flavorant responsible for the pungency in certain Brassicaceae species, IITC has emerged as a potent bioactive scaffold in medicinal chemistry. Its pharmacological value lies in its electrophilicity; it acts as a soft electrophile capable of reversible bioconjugation with cysteine thiols. This property underpins its mechanism as an inducer of the Keap1-Nrf2 cytoprotective pathway and a modulator of TRP ion channels. This guide provides a rigorous examination of IITC’s physicochemical profile, synthetic protocols, and molecular mechanisms.
Molecular Architecture & Physicochemical Profile[1]
The chemical behavior of IITC is dictated by the electron-deficient central carbon of the isothiocyanate group. The isopropyl group provides moderate steric hindrance compared to methyl-ITC, influencing its reaction kinetics with biological nucleophiles.
Table 1: Physicochemical Constants
| Property | Value | Context/Relevance |
| CAS Registry Number | 2253-73-8 | Unique Identifier |
| Molecular Formula | C₄H₇NS | - |
| Molecular Weight | 101.17 g/mol | Low MW facilitates membrane permeability |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |
| Odor | Pungent, mustard-like | Lachrymator; requires fume hood handling |
| Density | 0.948 g/mL (at 25 °C) | Less dense than water |
| Boiling Point | 137–139 °C | Moderate volatility; amenable to GC analysis |
| Refractive Index ( | 1.493 | Purity check parameter |
| Solubility (Water) | Poor (< 1 mg/mL) | Requires organic co-solvents (DMSO, EtOH) for bioassays |
| Solubility (Organic) | Soluble in EtOH, Et₂O, DMSO | - |
| LogP | ~2.15 | Lipophilic; readily crosses plasma membranes |
Synthetic Routes & Extraction Protocols
While IITC can be extracted from enzymatic hydrolysis of glucosinolates (glucoputranjivin), synthetic production is preferred for research purity. The Dithiocarbamate Route is the industry standard, avoiding the use of highly toxic thiophosgene.
Protocol: Dithiocarbamate-Desulfurization Synthesis
Rationale: This method generates the dithiocarbamate salt in situ via nucleophilic attack of the amine on carbon disulfide, followed by oxidative desulfurization to yield the isothiocyanate.[1]
Reagents:
-
Isopropylamine (1.0 eq)
-
Carbon Disulfide (CS₂, 1.2 eq)
-
Triethylamine (TEA, 1.0 eq) or NaOH
-
Desulfurizing Agent: Tosyl Chloride (TsCl) or Hydrogen Peroxide (H₂O₂)
-
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Salt Formation (Exothermic Control):
-
Dissolve isopropylamine and TEA in DCM.
-
Cool the reaction vessel to 0°C in an ice bath. Causality: The reaction with CS₂ is exothermic; cooling prevents volatilization of the amine and side reactions.
-
Add CS₂ dropwise over 30 minutes.
-
Stir for 2 hours at room temperature to ensure complete formation of the triethylammonium isopropyldithiocarbamate intermediate.
-
-
Desulfurization (The "Trigger"):
-
Workup & Purification:
-
Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.
-
Dry over anhydrous Na₂SO₄.[6]
-
Purification: Distillation is preferred over column chromatography due to the volatility of IITC. Collect fractions boiling at 137–139°C.
-
Visualization: Synthetic Pathway
Caption: The dithiocarbamate route avoids thiophosgene, utilizing CS₂ and a desulfurizing agent to generate IITC.
Chemical Reactivity: The Electrophilic Trigger
The biological activity of IITC is defined by the electrophilicity of the central carbon atom in the –N=C=S group.
-
Thiocarbamoylation: The primary reaction in physiological conditions is the reversible addition of thiols (R-SH) to the ITC carbon, forming a dithiocarbamate adduct.
-
Reaction:R-N=C=S + R'-SH ⇌ R-NH-C(=S)-S-R'
-
Kinetics: The reaction is second-order (first-order w.r.t both ITC and thiol). The reaction rate increases with pH (as the thiolate anion R-S⁻ is the active nucleophile).
-
-
Selectivity: IITC reacts preferentially with cysteine residues over amines (lysine) at physiological pH due to the "soft" character of the sulfur electrophile matching the "soft" thiolate nucleophile.
Biological Mechanism of Action[3][8][13]
The Keap1-Nrf2 Pathway (Chemoprevention)
IITC acts as an indirect antioxidant. It does not scavenge free radicals directly but triggers the host's own defense systems.
-
Sensing: Under basal conditions, the transcription factor Nrf2 is bound to Keap1, an E3 ubiquitin ligase adaptor, which targets Nrf2 for proteasomal degradation.
-
Modification: IITC enters the cell and alkylates specific cysteine sensors on Keap1 (primarily C151, C273, or C288).
-
Conformational Change: This alkylation alters Keap1's conformation, preventing it from ubiquitinating Nrf2.
-
Nuclear Translocation: Stabilized Nrf2 accumulates and translocates to the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) in DNA, upregulating cytoprotective genes like HMOX1 (Heme Oxygenase-1) and NQO1.[7]
TRP Channel Modulation
IITC is a potent agonist of Transient Receptor Potential (TRP) channels, specifically TRPA1 (the "wasabi receptor") and TRPM8 . This interaction is responsible for the sensory pungency and potential analgesic effects. The mechanism involves covalent modification of N-terminal cysteines on the channel protein.
Visualization: Nrf2 Activation Pathway
Caption: IITC modifies Keap1 thiols, liberating Nrf2 to induce antioxidant gene expression in the nucleus.[8][9][7]
Metabolism & Pharmacokinetics
Understanding the metabolic fate of IITC is crucial for interpreting in vivo efficacy and toxicity. ITCs are metabolized via the Mercapturic Acid Pathway .
-
Conjugation: Upon entry into the cell, IITC is rapidly conjugated with Glutathione (GSH) by Glutathione S-Transferases (GSTs).
-
Efflux: The GSH-conjugate is transported out of the cell (e.g., via MRP transporters).
-
Degradation:
-
-Glutamyltranspeptidase (
-GT) removes the glutamyl group. -
Cysteinylglycinase removes the glycine.
-
-Glutamyltranspeptidase (
-
Acetylation: The remaining cysteine conjugate is N-acetylated in the liver/kidney by N-acetyltransferase (NAT).
-
Excretion: The final product, N-acetyl-S-(N-isopropylthiocarbamoyl)-L-cysteine (Mercapturic Acid), is excreted in urine.[8]
Note: This pathway depletes cellular GSH levels, which can temporarily induce oxidative stress—a hormetic effect that further stimulates the Nrf2 response.
Visualization: Mercapturic Acid Pathway
Caption: Stepwise enzymatic degradation of IITC to its water-soluble urinary metabolite.
Safety & Handling
IITC is a potent alkylating agent and lachrymator.
-
Hazards: Causes severe skin burns and eye damage (H314).[10] Flammable liquid and vapor (H226).[10]
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis.
-
Handling: Always use a chemical fume hood. Double-gloving (Nitrile) is recommended as ITCs can permeate standard latex.
-
Decontamination: Spills should be treated with an amine solution (e.g., dilute ammonia or Tris buffer) to quench the electrophile before cleaning.
References
-
Chem-Impex International. (n.d.). This compound - Properties and Applications. Retrieved from
-
FooDB. (2010). This compound Chemical Profile. Retrieved from
-
Sigma-Aldrich. (n.d.).[11] this compound Product Specification. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75263: this compound. Retrieved from
-
Vermeulen, M., et al. (2003). Synthesis of isothiocyanate-derived mercapturic acids. European Journal of Medicinal Chemistry. Retrieved from
-
Miyoshi, N., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Retrieved from
-
Satoh, T., et al. (2006). Kinetics of the Reaction of Isocyanates with Thiols. ResearchGate. Retrieved from
-
University of Utah. (n.d.). Isothiocyanates as NRF2 Upregulators. Office of Undergraduate Research. Retrieved from (Generalized link based on snippet context)
Sources
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
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- 7. mdpi.com [mdpi.com]
- 8. Showing Compound this compound (FDB009653) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C4H7NS | CID 75263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isopropylisothiocyanat 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Biological Activity of Isopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Isopropyl isothiocyanate (IPITC) is a naturally occurring organosulfur compound found in a variety of cruciferous vegetables. As a member of the isothiocyanate (ITC) family, IPITC has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of IPITC's mechanisms of action, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the key signaling pathways modulated by IPITC, present relevant in vitro and in vivo data, and provide detailed experimental protocols for researchers seeking to investigate its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of oncology, immunology, and infectious diseases.
Introduction: The Therapeutic Potential of Isothiocyanates
Isothiocyanates (ITCs) are a class of phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] For decades, epidemiological studies have suggested a strong inverse correlation between the consumption of these vegetables and the incidence of various chronic diseases, particularly cancer.[3][4] This has led to intensive research into the bioactive compounds responsible for these protective effects, with ITCs emerging as key players.
While several ITCs, such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), have been extensively studied, this compound (IPITC) represents a promising yet less explored member of this family. This guide aims to consolidate the existing knowledge on IPITC and provide a framework for its further investigation as a potential therapeutic agent.
Anticancer Activity of this compound
The anticancer properties of ITCs are a major focus of research.[5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models.[3][4] The mechanisms underlying these effects are multifaceted and involve the modulation of key cellular processes.
Induction of Apoptosis
A primary mechanism by which ITCs exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6] While specific studies on IPITC's apoptotic mechanisms are limited, research on other ITCs provides a strong basis for its potential actions. ITCs have been shown to trigger apoptosis by:
-
Disrupting Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors like cytochrome c.[4]
-
Activating Caspase Cascades: ITCs can activate key executioner caspases, such as caspase-3 and caspase-8, which are central to the apoptotic process.[6]
Cell Cycle Arrest
ITCs can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[7] This prevents cancer cells from dividing and propagating.
Data on Anticancer Activity
While extensive quantitative data for IPITC is still emerging, preliminary studies have shown its cytotoxic properties against human breast cancer cells.[1] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in assessing its anticancer potential. For comparison, the IC50 values for other well-studied ITCs against various cancer cell lines are presented in the table below.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane | MDA-MB-231 (Breast) | ~20 | [8] |
| Phenethyl Isothiocyanate | A549 (Lung) | 10 | [5] |
| Benzyl Isothiocyanate | PC-3 (Prostate) | 5 | [3] |
Further research is needed to establish a comprehensive profile of IPITC's IC50 values across a range of cancer cell lines.
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IPITC in culture medium. Remove the old medium from the wells and add 100 µL of the IPITC solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of IPITC that inhibits cell growth by 50%.
Anti-inflammatory Properties of this compound
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disease. ITCs have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[9][10]
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Once in the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[11]
ITCs have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Preventive Isothiocyanates Induce Selective Degradation of Cellular α- and β-Tubulins by Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of isothiocyanate derivant targeting AGPS by computer-aid drug design on proliferation of glioma and hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo [mdpi.com]
- 11. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Isopropyl Isothiocyanate: A Technical Guide
Introduction: The Isothiocyanate Moiety - A Cornerstone of Natural Product Chemistry and Drug Discovery
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R–N=C=S functional group. These molecules are renowned for their pungent aroma and flavor, most notably associated with cruciferous vegetables like mustard, wasabi, and broccoli.[1] Beyond their sensory characteristics, ITCs have garnered significant attention from the scientific community for their diverse biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This has positioned them as valuable scaffolds and pharmacophores in the realm of drug discovery and development.[4][5] This in-depth guide focuses on a specific member of this family: isopropyl isothiocyanate (IPITC). We will delve into its historical discovery, the evolution of its chemical synthesis, its detailed physicochemical characterization, and its burgeoning applications in the pharmaceutical and agrochemical industries. Our exploration is tailored for researchers, scientists, and drug development professionals, providing not only established knowledge but also the underlying scientific principles that govern its synthesis and function.
Chapter 1: The Genesis of this compound - From Early Synthesis to Natural Discovery
The history of this compound is a fascinating narrative that predates its discovery in nature. It was known for decades as a synthetic product before its isolation from a natural source.[6] While the exact first synthesis is not definitively documented in readily available literature, a 1965 publication indicates it was "long known as a synthetic product," citing a paper by Otto and von Gruber in Justus Liebigs Annalen der Chemie from 1867. This places its chemical synthesis in the era of pioneering organic chemists like August Wilhelm von Hofmann, who was instrumental in elucidating the chemistry of isocyanates and isothiocyanates.[7]
The first documented isolation of this compound from a natural source was accomplished by Puntambekar, who obtained it from the seeds of the Indian tree Putranjiva roxburghii Wall.[6] This discovery was a significant milestone, as it bridged the gap between synthetic chemistry and the natural world for this particular isothiocyanate.
Chapter 2: The Art and Science of Synthesis: A Historical and Mechanistic Perspective
The synthesis of isothiocyanates has been a subject of extensive research for over a century, with methodologies evolving from hazardous classical approaches to more refined and sustainable modern techniques.[2]
The Classical Approach: The Hofmann Mustard Oil Reaction and the Use of Thiophosgene
The early syntheses of isothiocyanates were heavily influenced by the work of A.W. von Hofmann. The "Hofmann mustard oil reaction" traditionally involved the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which was then treated with a heavy metal salt (like mercuric chloride) to induce the elimination of hydrogen sulfide and the metal sulfide, yielding the isothiocyanate.
A more direct, albeit hazardous, method that became prevalent was the use of thiophosgene (CSCl₂).[6] This highly reactive and toxic reagent readily reacts with primary amines to produce the corresponding isothiocyanate and two equivalents of hydrogen chloride.
Experimental Protocol: Classical Synthesis via Thiophosgene (Illustrative)
WARNING: Thiophosgene is extremely toxic and volatile. This protocol is for historical and illustrative purposes and should only be performed by highly trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: A solution of isopropylamine in an inert solvent (e.g., dichloromethane) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a stirrer. The reaction is typically cooled in an ice bath.
-
Addition of Thiophosgene: A solution of thiophosgene in the same solvent is added dropwise to the amine solution with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.
-
Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and acidic byproducts.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.
Causality of Experimental Choices: The use of an inert solvent is crucial to prevent side reactions. Cooling the reaction is necessary to control the exothermicity and prevent the formation of unwanted byproducts. The aqueous workup is essential to remove the highly corrosive HCl generated during the reaction.
Modern Synthetic Strategies: The Dithiocarbamate Route
Modern synthetic approaches largely avoid the use of thiophosgene due to its toxicity. The most common and versatile method involves the formation of a dithiocarbamate salt, followed by desulfurization with a variety of reagents.[2][8]
This two-step, one-pot process is favored for its operational simplicity, milder reaction conditions, and the use of less hazardous reagents.[9]
Experimental Protocol: Modern Synthesis via Dithiocarbamate Intermediate
-
Formation of Dithiocarbamate Salt: Isopropylamine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., dichloromethane or an aqueous system) to form the corresponding dithiocarbamate salt in situ.[7]
-
Desulfurization: A desulfurizing agent is then added to the reaction mixture. A wide range of reagents can be used, including cyanuric chloride, tosyl chloride, or even oxidizing agents like iodine.[8][9] The choice of reagent can influence the reaction conditions and yield.
-
Reaction and Workup: The reaction is stirred at a specified temperature (often room temperature or slightly elevated) until the reaction is complete (monitored by techniques like TLC or GC). The workup typically involves washing the reaction mixture with water and brine, followed by drying of the organic layer.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography on silica gel or by distillation.[10]
Causality of Experimental Choices: The choice of base is critical for the efficient formation of the dithiocarbamate salt.[7] The desulfurizing agent is chosen based on its reactivity, cost, and the desired reaction conditions. For example, cyanuric chloride is an economical and effective choice for many applications.[7] The purification method depends on the scale of the reaction and the purity requirements of the final product.
Caption: Comparison of classical and modern synthetic routes to this compound.
Chapter 3: Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its identification, purification, and application in research and development.
Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent, mustard-like odor.[11][12] It is sparingly soluble in water but readily soluble in organic solvents.[12]
| Property | Value | Source |
| Molecular Formula | C₄H₇NS | [11] |
| Molecular Weight | 101.17 g/mol | [11] |
| CAS Number | 2253-73-8 | [11] |
| Boiling Point | 137-139 °C | [11] |
| Density | 0.948 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.493 | [11] |
Spectroscopic Data and Interpretation
The IR spectrum of this compound is dominated by a very strong and characteristic absorption band corresponding to the asymmetric stretch of the -N=C=S group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium-Strong | C-H stretch (sp³ C-H in isopropyl group) |
| ~2100 | Very Strong, Broad | -N=C=S asymmetric stretch |
| ~1460 & ~1370 | Medium | C-H bend (isopropyl group) |
Interpretation: The most diagnostic peak in the IR spectrum is the intense absorption around 2100 cm⁻¹, which is a hallmark of the isothiocyanate functional group.[11] The presence of absorptions in the 2970 cm⁻¹ region and the characteristic bending vibrations around 1460 and 1370 cm⁻¹ confirm the presence of the isopropyl alkyl group.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ | |
| ~3.8 | Septet | 1H | -CH (CH₃)₂ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~23 | -CH(C H₃)₂ | |
| ~50 | -C H(CH₃)₂ | |
| ~128 | -N=C =S |
Interpretation: The ¹H NMR spectrum shows a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic pattern for an isopropyl group. The downfield shift of the methine proton is due to the deshielding effect of the adjacent nitrogen atom. The ¹³C NMR spectrum shows three distinct signals corresponding to the methyl, methine, and isothiocyanate carbons.
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.
| m/z | Relative Intensity | Proposed Fragment |
| 101 | Moderate | [M]⁺ (Molecular Ion) |
| 86 | Moderate | [M - CH₃]⁺ |
| 59 | Strong | [CH₃NCS]⁺ or [NCSH]⁺ |
| 43 | Very Strong (Base Peak) | [CH(CH₃)₂]⁺ (Isopropyl cation) |
| 41 | Strong | [C₃H₅]⁺ |
Interpretation: The molecular ion peak is observed at m/z 101. The base peak at m/z 43 corresponds to the stable isopropyl cation, formed by the cleavage of the C-N bond.[13][14] This is a very common fragmentation pathway for compounds containing an isopropyl group. The peak at m/z 59 is also characteristic of many isothiocyanates.[15]
Caption: Proposed major fragmentation pathways of this compound in MS.
Chapter 4: Biological Activity and Applications
This compound, like many of its chemical relatives, exhibits a range of biological activities that are of significant interest to the pharmaceutical and agrochemical industries.
Antimicrobial and Agrochemical Potential
Isothiocyanates are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[16] This has led to their investigation as natural food preservatives and as biofumigants in agriculture to control soil-borne pathogens.[11] The antimicrobial mechanism of isothiocyanates is believed to involve the disruption of cellular membranes and the denaturation of essential proteins in microorganisms. While specific MIC (Minimum Inhibitory Concentration) values for this compound against a wide range of pathogens are not extensively documented in readily available literature, studies on other aliphatic isothiocyanates have shown potent activity.[10][17]
Pharmaceutical and Drug Development Relevance
The isothiocyanate moiety is a recognized pharmacophore in drug design, and its derivatives have been explored for various therapeutic applications.[1]
Recent studies have demonstrated that this compound exhibits potent anti-platelet and anti-thrombotic activity. In one study, doses of 30 and 40 mg/kg were shown to be effective.[8] This suggests potential applications in the development of novel therapies for cardiovascular diseases.
Many isothiocyanates have been shown to possess significant anticancer activity, and they are thought to exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[3][12] While specific IC50 values for this compound against various cancer cell lines are not widely reported, the isothiocyanate class as a whole is a promising area of cancer research. The development of H₂S-donating derivatives of NSAIDs using the isothiocyanate scaffold is an active area of research to mitigate the gastrointestinal side effects of traditional NSAIDs.[4][18]
Conclusion
This compound, a molecule with a rich history spanning from early synthetic organic chemistry to its discovery in the natural world, continues to be a compound of significant scientific interest. Its versatile synthesis, well-defined physicochemical properties, and diverse biological activities make it a valuable tool for researchers in both academia and industry. As our understanding of the therapeutic potential of isothiocyanates deepens, this compound and its derivatives are poised to play an increasingly important role in the development of new pharmaceuticals and agrochemicals. This guide has aimed to provide a comprehensive and technically detailed overview to support and inspire further research into this fascinating molecule.
References
-
Long known as a synthetic product (I), this compound was first isolated from natural sources by Puntambekar (2) who o. (n.d.). Retrieved January 30, 2026, from [Link]
-
Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. (2022). PubMed. Retrieved January 30, 2026, from [Link]
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(8), 1746–1752. [Link]
-
Kala, C., et al. (2022). Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. Molecules, 27(9), 2770. [Link]
-
Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
Dufour, V., et al. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt 2), 229–243. [Link]
-
HathiTrust Digital Library. (n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. Retrieved January 30, 2026, from [Link]
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Stephen, D. W., et al. (2017). Desulfurization of Isothiocyanates by a Divalent Germanium Amide. Dalton Transactions, 46(10), 3073-3412. [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Kjaer, A., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Redalyc. (n.d.). 181676182021.pdf. Retrieved January 30, 2026, from [Link]
-
Dias, C., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(10), 19552-19561. [Link]
-
Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved January 30, 2026, from [Link]
-
Wikisource. (n.d.). Annalen der Chemie. Retrieved January 30, 2026, from [Link]
-
Windels, E., et al. (2021). QSAR-based physicochemical properties of isothiocyanate antimicrobials against gram-negative and gram-positive bacteria. Food Chemistry, 339, 127847. [Link]
-
RSC Medicinal Chemistry. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Evaluation of In Vitro Antimicrobial Activity of Bioactive Compounds and the Effect of Allyl-Isothiocyanate on Chicken Meat Quality under Refrigerated Conditions. Retrieved January 30, 2026, from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 30, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved January 30, 2026, from [Link]
-
PubMed. (n.d.). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Retrieved January 30, 2026, from [Link]
-
Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]
-
PubMed. (n.d.). In Silico Drug-designing Studies on Sulforaphane Analogues: Pharmacophore Mapping, Molecular Docking and QSAR Modeling. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved January 30, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved January 30, 2026, from [Link]
-
YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved January 30, 2026, from [Link]
Sources
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- 4. Inhibitory effect of isothiocyanate derivant targeting AGPS by computer-aid drug design on proliferation of glioma and hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Drug-designing Studies on Sulforaphane Analogues: Pharmacophore Mapping, Molecular Docking and QSAR Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of isothiocyanate-derived mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 12. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. whitman.edu [whitman.edu]
- 15. scispace.com [scispace.com]
- 16. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl Isothiocyanate: Technical Safety, Handling, and Application Guide
Executive Summary
Isopropyl isothiocyanate (IITC; CAS 2253-73-8) is a potent electrophilic compound utilized primarily as a synthetic intermediate in organic chemistry and a pharmacological probe for the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1] While invaluable for investigating nociception and inflammatory pain pathways, IITC presents significant safety challenges, including severe lachrymatory effects, skin sensitization, and flammability. This guide provides a self-validating framework for the safe handling, storage, and experimental application of IITC, synthesizing physicochemical data with field-proven safety protocols.
Part 1: Physicochemical Profile & Hazard Identification
Understanding the physical properties of IITC is the first line of defense. Its high volatility and lipophilicity drive its biological activity and its ability to penetrate standard laboratory PPE.
Table 1: Physicochemical Properties & Hazard Metrics
| Property | Value | Operational Implication |
| CAS Number | 2253-73-8 | Unique identifier for inventory/waste tracking. |
| Molecular Formula | C₄H₇NS | Low molecular weight facilitates rapid volatilization. |
| Boiling Point | ~137–139 °C | Moderate BP, but significant vapor pressure at RT. |
| Flash Point | ~40 °C (104 °F) | Flammable. Ground all glassware; use spark-proof tools. |
| Density | 0.948 g/mL | Lighter than water; will float during aqueous extraction. |
| Solubility | Low (Water), High (Organics) | Persists in lipid bilayers; requires organic solvents for cleanup. |
| Odor Threshold | Extremely Low | Lachrymator. Detectable before toxic limits; induces tearing immediately. |
| Reactivity | Electrophilic | Reacts aggressively with nucleophiles (amines, thiols, hydroxyls). |
Core Hazards
-
Lachrymator: Exposure to vapors causes immediate, severe irritation of the eyes and mucous membranes.
-
Skin Sensitizer: Direct contact can cause allergic contact dermatitis and chemical burns.
-
Respiratory Irritant: Inhalation triggers coughing, wheezing, and potential pulmonary edema at high concentrations.
Part 2: Engineering Controls & PPE Strategy[2]
Standard laboratory nitrile gloves provide insufficient protection against isothiocyanates due to rapid permeation. A tiered PPE strategy is required.[2][3]
Glove Selection Logic
-
Primary Barrier (Splash Protection): Silver Shield / 4H (Laminate) gloves are the gold standard for isothiocyanates, offering >4 hours of breakthrough time.
-
Secondary Barrier (Dexterity): If laminate gloves are too cumbersome for delicate tasks, use Double-Gloved Nitrile (minimum 5 mil thickness each). Change the outer pair immediately upon any splash or every 15 minutes of active handling.
-
Note: Do not rely on latex; it offers negligible resistance to organic isothiocyanates.
-
Ventilation Requirements
-
Mandatory: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Prohibited: Never handle IITC on an open benchtop. The lachrymatory effect will contaminate the entire laboratory air volume within minutes.
Part 3: Operational Handling & Synthesis Protocols
This workflow minimizes exposure risk by containing the agent from storage to deactivation.
Handling Workflow Diagram
Step-by-Step Protocol
-
Preparation:
-
Equilibrate the IITC container to room temperature inside the fume hood to prevent condensation (IITC is moisture sensitive).
-
Prepare a Quenching Bath nearby: A solution of 5% aqueous ammonia or saturated sodium bicarbonate with 1M Tris-HCl. This provides nucleophiles to scavenge spilled IITC.
-
-
Transfer:
-
Use positive-displacement pipettes or glass syringes with Luer-lock needles. Avoid plastic syringes if possible, as swelling can occur.
-
Keep the receiving vessel closed or under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.
-
-
Reaction/Application:
-
For synthesis: Add IITC dropwise to the reaction mixture containing the nucleophile (e.g., amine) at controlled temperatures.
-
For biological assay: Dilute immediately into DMSO stock solutions. Keep DMSO stocks sealed; IITC is volatile even in solution.
-
-
Decontamination (Self-Validating):
-
Rinse all glassware with the Quenching Bath solution before removing it from the hood.
-
Validation: No lachrymatory odor should be detectable after the rinse.
-
Part 4: Biological Applications (TRPA1 Mechanism)[1]
IITC is a specific agonist for the TRPA1 channel, a sensor for noxious chemical stimuli. Understanding this mechanism explains why it causes pain and inflammation.
Mechanism of Action
IITC activates TRPA1 not by "lock-and-key" binding, but by covalent modification . The electrophilic carbon of the isothiocyanate group (-N=C=S) attacks specific cysteine residues (e.g., Cys621, Cys641, Cys665 in human TRPA1) on the channel's cytoplasmic N-terminus.
Signaling Pathway Diagram
Part 5: Emergency Response & Decontamination
Spill Response
-
Evacuate: Immediate area evacuation if the spill is outside the hood (>5 mL).
-
Isolate: Close lab doors to prevent vapor migration.
-
PPE: Don Silver Shield gloves and a NIOSH-approved respirator with Organic Vapor cartridges before re-entry.
-
Absorb: Cover liquid with vermiculite, sand, or commercial spill pads.
-
Neutralize: Treat the absorbent with a mild ammonia solution or sodium carbonate to convert the IITC to a non-volatile thiourea derivative. Do NOT use bleach (risk of toxic chloramine gas).
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes. Seek medical attention; corneal damage is possible.
-
Skin Contact: Wash with soap and water. Do not use alcohol (enhances absorption).
-
Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary symptoms.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75263, this compound. Retrieved from [Link]
-
Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences. Retrieved from [Link]
Sources
Comprehensive Spectroscopic Characterization of Isopropyl Isothiocyanate (IITC)
Executive Summary
Isopropyl Isothiocyanate (IITC) (CAS: 2253-73-8) is a volatile organosulfur compound derived from the enzymatic hydrolysis of glucosinolates.[1] It is widely recognized for its pungent aroma and potential chemopreventive properties.[1][2]
This technical guide provides a definitive reference for the spectroscopic identification of IITC. Unlike simple alkyl halides, the isothiocyanate moiety (
Spectroscopic Data Summary
A. Nuclear Magnetic Resonance (NMR)
Solvent:
NMR Data (300-500 MHz)
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Note |
| 3.84 | Septet | 1H | Deshielded by electronegative N | ||
| 1.19 - 1.22 | Doublet | 6H | Geminal dimethyl group |
NMR Data (75-125 MHz)
| Chemical Shift ( | Carbon Type | Assignment | Diagnostic Note |
| 130.0 - 140.0 | Quaternary ( | Critical: Often broad or "silent" due to relaxation dynamics (see Section 2).[2] | |
| 53.3 | Methine ( | Alpha carbon, deshielded.[1][2] | |
| 23.5 | Methyl ( | Typical alkyl region.[1][2] |
B. Infrared Spectroscopy (FT-IR)
Phase: Liquid Film (Neat) or Gas Phase[1][2]
| Wavenumber ( | Intensity | Vibrational Mode | Interpretation |
| 2050 - 2200 | Very Strong, Broad | The diagnostic "fingerprint" of isothiocyanates.[1][2] Often appears as a split or complex broad band.[1][2] | |
| 2960 - 2980 | Medium | Aliphatic | |
| 1380 - 1460 | Medium | Methyl group deformation (umbrella mode).[2] |
C. Mass Spectrometry (EI-MS, 70 eV)
Molecular Weight: 101.17 g/mol
| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Fragmentation Pathway |
| 101 | High (Base Peak*) | Molecular ion.[2] Remarkably stable for lower alkyl ITCs. | |
| 86 | Medium | Loss of methyl radical ( | |
| 43 | High | Isopropyl cation formed by cleavage of the | |
| 41 | High | Allyl cation (via hydrogen rearrangement/elimination).[1][2] |
*Note: Depending on source conditions, m/z 101 or m/z 43 may appear as the base peak.[1] NIST data often cites 101 as the top peak for this specific congener.[1]
Technical Interpretation & Expert Insights
The "Silent" Carbon in NMR
Researchers often fail to identify the isothiocyanate carbon (
-
Mechanism: The carbon atom in the
group possesses efficient relaxation pathways and significant chemical shift anisotropy (CSA).[1] Furthermore, rapid exchange dynamics and quadrupolar broadening from the adjacent nucleus can widen the peak signal into the baseline noise.[1] -
Protocol Advice: To visualize this peak, use a higher concentration, increase the relaxation delay (
), and acquire more scans (typically ).
IR as the Primary Screen
While NMR provides connectivity, FT-IR is the fastest validation tool for IITC.[1] The cumulated double bond system (
-
Caution: This region overlaps with azides (
) and nitriles ( ), though nitriles are usually sharper and weaker.[1][2]
MS Fragmentation Logic
The fragmentation of IITC is driven by the stability of the isopropyl cation and the strength of the NCS group.[1]
-
Pathway 1 (Alpha Cleavage): The molecular ion (m/z 101) loses a methyl group to form a stabilized cation at m/z 86.[1]
-
Pathway 2 (Heterolytic Cleavage): The
bond breaks to release the stable isopropyl cation (m/z 43) and the NCS radical.[1]
Figure 1: Electron Impact (EI) fragmentation pathway for this compound.[3]
Experimental Protocol: Synthesis & Analysis Workflow
For researchers requiring an authentic standard, the Dithiocarbamate Method is the most robust synthesis route, avoiding the use of highly toxic thiophosgene.[1]
Reagents
-
Isopropylamine (1.0 eq)
-
Carbon Disulfide (
) (1.2 eq) -
Triethylamine (
) (1.2 eq) -
Tosyl Chloride (
) (1.1 eq) or DCC (Dicyclohexylcarbodiimide)
Step-by-Step Methodology
-
Dithiocarbamate Formation: Dissolve isopropylamine and triethylamine in THF at
. Add dropwise.[1][2][4] A white precipitate (dithiocarbamate salt) may form.[1][2] Stir for 1 hour. -
Desulfurization: Add Tosyl Chloride (solid) portion-wise to the reaction mixture. This activates the dithiocarbamate, promoting the elimination of elemental sulfur/sulfate to form the isothiocyanate.[1]
-
Workup: Filter off the solid byproducts (triethylamine hydrochloride/tosylate).[1][2] Concentrate the filtrate.
-
Purification: Distill the residue under reduced pressure. IITC is a volatile liquid; avoid high vacuum to prevent loss of product into the pump trap.[1]
-
Validation: Analyze the distillate immediately by IR. Look for the appearance of the
peak and the disappearance of stretches ( ).[1]
Figure 2: One-pot synthesis workflow for this compound via dithiocarbamate intermediate.
References
-
NIST Chemistry WebBook. this compound - Mass Spectrum (Electron Ionization).[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link]
-
PubChem. this compound (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link]
-
Glaser, R. et al. (2015).[1][2] Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry.[1][2][5] (Discusses the broadening mechanism of the NCS carbon). Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds.[1][2] (General reference for standard alkyl isothiocyanate IR/NMR ranges). Available at: [Link]
Sources
Computational Characterization of Isopropyl Isothiocyanate (IITC): From Quantum Mechanics to Bioactivity
Executive Summary
Isopropyl isothiocyanate (IITC) is a lipophilic phytochemical with significant electrophilic potential, primarily recognized for its role in the Nrf2-Keap1 signaling pathway. Unlike its unsaturated analog allyl isothiocyanate (AITC), IITC possesses a saturated isopropyl group, which alters its inductive effects and steric profile.
This guide provides a rigorous computational framework for modeling IITC using Density Functional Theory (DFT). It moves beyond basic geometry optimization to focus on reactivity descriptors —the quantum mechanical values that predict how IITC covalently modifies cysteine residues in biological targets.
Computational Strategy & Methodology
The "Gold Standard" Model
For small organic electrophiles like IITC (C
-
Method: DFT (Density Functional Theory)[1][2][3][4][5][6][7]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (if dispersion forces in docking simulations are required).
-
Basis Set: 6-311++G(d,p) .[5] The diffuse functions (++) are critical for describing the electron-rich sulfur and nitrogen atoms and the lone pairs involved in the isothiocyanate (
) resonance. -
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be run in both Gas Phase (for baseline) and Water (
) to mimic the biological cytosol.
Workflow Diagram
The following diagram outlines the logical flow from structure generation to biological prediction.
Figure 1: Computational workflow for validating IITC structure and reactivity.
Structural & Vibrational Analysis
Geometry Optimization Protocol
The isothiocyanate moiety (
Key Parameters to Monitor:
| Parameter | Description | Expected Value (DFT) | Experimental (Gas Phase)* |
|---|---|---|---|
| Bond Length (N=C) | Double bond character | 1.19 - 1.21 Å | ~1.20 Å |
| Bond Length (C=S) | Double bond character | 1.56 - 1.58 Å | ~1.57 Å |
| Angle (C-N=C) | Isopropyl-Nitrogen linkage | 140° - 150° | ~144° |
| Angle (N=C=S) | Linearity of ITC group | 170° - 179° | ~176° (Quasi-linear) |
Experimental values based on electron diffraction studies of similar alkyl isothiocyanates [1].
Vibrational Spectroscopy (IR/Raman)
To validate your calculated structure, compare the generated frequency spectrum against experimental FTIR data.
-
The Diagnostic Peak: The asymmetric stretching vibration of the
group. -
Expected Frequency:
. -
Scaling Factor: DFT frequencies are typically overestimated (harmonic approximation). Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.967 for comparison with experimental spectra.
Electronic Properties & Reactivity Descriptors
This is the most critical section for drug development. The biological activity of IITC depends on its ability to accept electrons from nucleophiles (like the thiol group of Cysteine-151 on Keap1).
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the Sulfur atom. Represents the molecule's ability to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the central Carbon of the
group. This is the target for nucleophilic attack.
Analysis: A lower LUMO energy indicates a "softer," more reactive electrophile.
Calculating Reactivity Indices
Using Koopmans' theorem, we derive global reactivity descriptors from the HOMO and LUMO energies (
Table: Formulas for Reactivity Descriptors
| Descriptor | Symbol | Formula | Biological Significance |
|---|
| Chemical Potential |
Molecular Electrostatic Potential (MEP)
You must generate an MEP surface map.
-
Visual Cue: Look for the Positive Potential (Blue) region.
-
Location: It should be concentrated on the central Carbon atom of the ITC group.
-
Validation: If the blue region is blocked by the isopropyl group (steric hindrance), the reactivity will be lower than that of methyl isothiocyanate.
Biological Interaction Modeling (The "Why")
The ultimate goal of calculating IITC properties is to predict its interaction with the Keap1-Nrf2 pathway. The mechanism is a Michael-type addition (or thiocarbamoylation) where a cysteine thiolate attacks the ITC carbon.
The Reaction Pathway Diagram
The following Graphviz diagram illustrates the electronic logic of the drug-target interaction.
Figure 2: Mechanism of IITC covalent binding to Keap1 cysteine residues.
Protocol for Interaction Energy
To quantify this interaction without running a full MD simulation:
-
Model the Target: Use a methanethiol (
) molecule to represent the cysteine side chain. -
Transition State Search: Perform a Opt+Freq calculation (Berny algorithm) for the transition state of IITC + Methanethiol.
-
Activation Energy (
): Calculate the energy difference between the isolated reactants and the Transition State.-
Lower
implies faster kinetics and higher potency.
-
References
-
Cradock, S., Sullivan, J. F., & Durig, J. R. (1986). Electron diffraction investigation of the molecular structures of isopropyl isocyanate and this compound. Journal of Molecular Structure, 140(3-4), 199-207.
-
Sun, N., et al. (2012).[9] A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[9] Beilstein Journal of Organic Chemistry, 8, 61–70.[9]
-
Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924.
- Gaussian 16 Rev. C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.
Sources
- 1. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. イソプロピルイソチオシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: In Silico Modeling of Isopropyl Isothiocyanate (IITC) Interactions
This guide outlines a high-fidelity computational framework for modeling the interactions of Isopropyl Isothiocyanate (IITC). It moves beyond standard non-covalent docking to address the specific electrophilic nature of the isothiocyanate pharmacophore.
Executive Summary
This compound (IITC) is a bioactive organosulfur compound characterized by a highly electrophilic central carbon within the isothiocyanate group (–N=C=S). Unlike reversible drug-receptor interactions, IITC primarily functions through covalent modification of nucleophilic cysteine residues on target proteins.
This guide provides a validated in silico workflow for modeling these irreversible interactions. It focuses on two primary biological targets: TRPA1 (nociception/sensory transduction) and Keap1 (oxidative stress response). The methodology integrates covalent molecular docking, molecular dynamics (MD) simulations, and reactivity-based ADMET profiling.
Molecular Architecture & Reactivity Profile
The Electrophilic Warhead
The biological activity of IITC is dictated by the dipole moment of the –N=C=S moiety. The central carbon is electron-deficient, making it susceptible to nucleophilic attack by thiolate anions (
-
Reaction Type: Michael-type addition (Thiocarbamoylation).
-
Mechanism: The sulfur of the protein cysteine attacks the central carbon of IITC, forming a stable dithiocarbamate adduct.
-
Implication for Modeling: Standard rigid-receptor docking will fail. Protocols must account for bond formation and side-chain flexibility.
Target Selection Strategy
Two targets are prioritized based on experimental validation of the isothiocyanate class.
| Target Protein | Function | PDB ID | Key Reactive Residues | Mechanism |
| TRPA1 | Ion Channel (Pain/Cough) | 3J9P (EM) | Cys621, Cys641, Cys665 | Covalent Agonism (Channel Opening) |
| Keap1 | Nrf2 Repressor | 4L7B (X-ray) | Cys151, Cys273, Cys288 | PPI Inhibition (Nrf2 Release) |
| TRPV1 | Ion Channel (Heat/Pain) | 5IRZ (EM) | S513 (Non-covalent)* | Allosteric Modulation |
> Note: While TRPA1 and Keap1 involve covalent modification, recent evidence suggests IITC may interact with TRPV1 via reversible hydrogen bonding at the capsaicin binding site (S513), requiring a different docking approach [1].
Workflow 1: Covalent Molecular Docking
Objective: Predict the binding pose and energy of the covalent adduct formed between IITC and the target cysteine.
Protocol Design
This protocol uses a "Linker-Based" or "Reactive-Docking" approach (e.g., Schrödinger CovDock or AutoDock with flexible residues).
Step 1: Ligand Preparation
-
Structure Generation: Generate the 3D conformer of IITC (SMILES: CC(C)N=C=S).
-
Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relax bond angles.
-
Warhead Definition: Define the central carbon as the reactive atom.
Step 2: Receptor Preparation (TRPA1/Keap1)
-
Pre-processing: Remove water molecules; add missing hydrogens; assign partial charges (Gasteiger).
-
Residue Selection:
-
For TRPA1 , focus the grid box on the N-terminal ankyrin repeat domain containing Cys621 .
-
For Keap1 , target the BTB domain containing Cys151 .
-
-
Ionization States: Set pH to 7.4. Crucially, treat the target Cysteine as a thiolate (
) or ensure the docking software allows for the proton transfer event.
Step 3: Covalent Docking Execution
-
Algorithm: Genetic Algorithm (Lamarckian) or Monte Carlo.
-
Constraint: Define a distance constraint (1.8 – 2.2 Å) between the IITC Central Carbon and the Cysteine Sulfur.
-
Reaction Definition:
-
Scoring: Use a scoring function that penalizes steric clash but rewards the formation of the covalent bond (often modeled as a high-affinity constraint).
Visualization of the Signaling Pathway
The following diagram illustrates the downstream effects of IITC binding to Keap1.
Figure 1: Mechanistic pathway of IITC-mediated Nrf2 activation via Keap1 alkylation.
Workflow 2: Molecular Dynamics (MD) & Stability
Objective: Validate the stability of the IITC-Protein complex over time. Docking provides a static snapshot; MD reveals dynamic stability.
Simulation Setup
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field:
-
Protein: AMBER ff14SB or CHARMM36m.
-
Ligand (IITC adduct): GAFF2 (General AMBER Force Field) with partial charges derived from RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G* level.
-
-
Topology Generation: You must manually edit the topology to define the covalent bond between the ligand and the cysteine residue. This involves defining new atom types and bond parameters for the thiocarbamate linkage.
Production Run Protocol
-
Solvation: TIP3P water box (10 Å buffer).
-
Neutralization: Add
or ions to neutralize the system. -
Minimization: Steepest descent (5000 steps) to remove steric clashes.
-
Equilibration:
-
NVT (100 ps) to stabilize temperature (300 K).
-
NPT (100 ps) to stabilize pressure (1 bar).
-
-
Production: Run for 50–100 ns .
-
Time Step: 2 fs (constrain H-bonds using LINCS/SHAKE).
Analysis Metrics
Summarize the trajectory data using the following metrics:
| Metric | Purpose | Success Criteria |
| RMSD (Root Mean Square Deviation) | Measure structural stability. | Plateau < 2.5 Å after equilibration. |
| RMSF (Root Mean Square Fluctuation) | Identify flexible regions. | Low fluctuation (< 1.5 Å) at the binding site. |
| MM-GBSA ( | Estimate binding free energy.[1] | |
| H-Bond Analysis | Check non-covalent contacts. | Stable H-bonds with residues flanking the Cys. |
ADMET & Pharmacokinetics Profiling
IITC is a small, lipophilic molecule. Its utility as a drug or probe depends on its bioavailability and toxicity profile.
Key Predicted Parameters (In Silico):
-
Lipophilicity (LogP): ~2.4 (Highly permeable).
-
Water Solubility (LogS): Moderate to Low.
-
Bioavailability Score: 0.55 (Likely orally bioavailable).
-
Skin Sensitization: High Risk . As an isothiocyanate, it is a potent sensitizer. This must be flagged in any toxicity model (e.g., OECD 442C).
-
CYP Inhibition: IITC may competitively inhibit CYP2E1 (based on homolog data).
In Silico Workflow Diagram
The following diagram details the complete computational pipeline described above.
Figure 2: Integrated computational workflow for modeling IITC interactions.
References
-
Mechanisms of TRPV1 Activation and Sensitization by Allyl Isothiocyanate. Source: ResearchGate / Journal of Neuroscience URL:[Link]
-
In Silico and docking studies on the binding activities of Keap1. Source: Arabian Journal of Chemistry URL:[Link]
-
TRP channel activation by reversible covalent modification. Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]
-
This compound Loaded Nano Vesicles Delivery Systems. Source: MDPI (Pharmaceutics) URL:[Link][2][3][4][5][6]
-
Covalent Binding to Tubulin by Isothiocyanates. Source: Journal of Biological Chemistry / PMC URL:[Link]
Sources
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [nanion.de]
- 3. mdpi.com [mdpi.com]
- 4. Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Isopropyl Isothiocyanate Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of isopropyl isothiocyanate and its derivatives. Isopropyl isothiocyanates are versatile intermediates in the production of pharmaceuticals and agrochemicals, notably studied for their potential therapeutic properties.[1] This guide emphasizes the underlying chemical principles, offers detailed step-by-step protocols for various synthetic strategies, and presents a comparative analysis of different methodologies to aid in experimental design. The protocols are designed to be self-validating, with a focus on safety, efficiency, and reproducibility.
Introduction and Strategic Overview
Isothiocyanates (ITCs) are a class of organic compounds characterized by the R-N=C=S functional group. Their reactivity and biological activity make them valuable synthons in medicinal chemistry and materials science.[2] this compound, in particular, serves as a key building block for a range of derivatives with applications including potential anti-cancer agents and agricultural biofumigants.[1]
The synthesis of ITCs from primary amines, such as isopropylamine, is the most common and versatile approach.[3] Two principal strategies dominate the field, each with distinct advantages and considerations:
-
Decomposition of Dithiocarbamate Salts: This is the most widely used method, involving the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to yield the final isothiocyanate.[2][3] This pathway offers a broad selection of reagents, allowing for optimization based on substrate, scale, and safety requirements.
-
Direct Thiocarbonylation: This strategy employs a reagent that directly transfers a thiocarbonyl group to the primary amine. Classic reagents for this transformation include the highly reactive but toxic thiophosgene (CSCl₂) and safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI).[4][5]
The choice of synthetic route depends critically on factors such as the stability of the starting materials and products, desired yield, scalability, and, most importantly, laboratory safety protocols, especially concerning the high toxicity of reagents like thiophosgene.[2]
Figure 1: Overview of primary synthetic routes to this compound derivatives.
Method 1: Synthesis via Dithiocarbamate Decomposition
This method's popularity stems from its operational simplicity and the availability of numerous, often safer, desulfurizing agents compared to thiophosgene.[2] The process is typically a one-pot, two-step reaction.[6]
Mechanism and Rationale
The synthesis begins with the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide, facilitated by a base (e.g., triethylamine, potassium carbonate) to deprotonate the nitrogen, forming the dithiocarbamate salt.[2][7] This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct, leading to the formation of the isothiocyanate N=C=S bond.[3]
Figure 2: Generalized mechanism for dithiocarbamate formation and subsequent desulfurization.
Comparison of Desulfurizing Agents
The choice of desulfurizing agent is the most critical variable in this synthetic pathway. It directly impacts reaction time, yield, safety profile, and purification strategy. A summary of common agents is provided below.
| Desulfurizing Agent | Typical Reaction Time | Yield | Key Advantages | Key Disadvantages | Purification Method |
| Tosyl Chloride | < 30 min | 75-97% | Very fast, high yield, one-pot in situ generation.[2][6] | Requires careful control of stoichiometry. | Column Chromatography[2] |
| Iodine (I₂) / NaHCO₃ | ~30 min | 60-95% | Non-toxic, readily available, environmentally friendly, fast.[2] | Can lead to side reactions if not controlled. | Column Chromatography[2] |
| Hydrogen Peroxide (H₂O₂) ** | ~1 hour | ≥84% | Green reagent, mild conditions, excellent yields.[2] | Requires careful temperature control (exothermic). | Distillation or Column Chromatography[2] |
| Cyanuric Chloride (TCT) | ~30 min | >90% | Excellent yields, suitable for scale-up, works well for electron-deficient amines.[7][8] | Generates solid byproducts. | Simple extraction/filtration.[8] |
| Propane Phosphonic Anhydride (T3P®) | N/A | Good | Efficient, can be performed as a one-pot reaction.[6] | Reagent cost can be higher. | N/A |
| Thiophosgene (CSCl₂) ** | ~4.5 hours | ≥72% | "Signature" reaction, effective for chiral ITCs.[2] | Extremely toxic and hazardous. [2] | Steam Distillation[2] |
Experimental Protocols
This protocol is adapted from the facile method described by Wong and Dolman, valued for its speed and high yield.[6]
-
Materials & Reagents:
-
Isopropylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
To a stirred solution of isopropylamine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, add carbon disulfide (1.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the dithiocarbamate salt may be observed.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
-
-
Safety Precautions:
-
Carbon disulfide is highly volatile, flammable, and toxic. Handle exclusively in a well-ventilated fume hood.
-
Tosyl chloride is a lachrymator and corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Method 2: Synthesis via Direct Thiocarbonylation
This approach is more direct but often involves more hazardous reagents.
Synthesis using Thiophosgene (CSCl₂)
This is a classic and effective method but should only be attempted with extreme caution and appropriate safety infrastructure due to the high toxicity of thiophosgene.[2]
-
Procedure Rationale: The reaction involves the direct formation of a thiocarbamoyl chloride intermediate from the amine and thiophosgene, which then eliminates HCl in the presence of a base to form the isothiocyanate.[4]
-
Protocol 2: Biphasic Synthesis with Thiophosgene
-
Materials & Reagents:
-
Isopropylamine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, prepare a biphasic mixture by combining a solution of isopropylamine (1.0 eq) in dichloromethane with an equal volume of saturated aqueous NaHCO₃.
-
Stir the mixture vigorously to ensure efficient mixing between the two phases.
-
Cool the mixture to 0 °C in an ice bath.
-
UNDER A CHEMICAL FUME HOOD , slowly add a solution of thiophosgene (1.1 - 1.2 eq) in dichloromethane dropwise to the vigorously stirred biphasic mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3x).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation.[2][5]
-
-
CRITICAL SAFETY WARNING: Thiophosgene is extremely toxic by all routes of exposure, corrosive, and a severe lachrymator.[2] It must be handled with extreme caution in a high-performance chemical fume hood using appropriate PPE, including heavy-duty gloves and a face shield. Have a quenching solution (e.g., aqueous ammonia) readily available.
-
Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)
TCDI is a much safer, solid alternative to thiophosgene for direct thiocarbonylation.
-
Protocol 3: Synthesis with TCDI
-
Materials & Reagents:
-
Isopropylamine
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve isopropylamine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add 1,1'-thiocarbonyldiimidazole (1.2 eq) to the solution in one portion at room temperature.[5]
-
Stir the mixture for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to quench any excess TCDI and precipitate imidazole byproducts.
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).[5]
-
Combine the organic layers, dry over an appropriate drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography.[5]
-
-
Experimental Workflow and Characterization
A successful synthesis requires a systematic workflow from reaction setup to final product analysis.
Figure 3: Standard experimental workflow for the synthesis of isothiocyanate derivatives.
Product Characterization
The identity and purity of the synthesized this compound derivatives should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the characteristic strong, broad asymmetric stretching band of the -N=C=S group, typically appearing around 2100-2200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should be consistent with the isopropyl group and any other protons in the derivative structure.
-
¹³C NMR: The carbon of the isothiocyanate group (-N=C =S) will have a characteristic chemical shift in the range of 125-140 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
References
-
Molecules. (2023). Synthesis of Isothiocyanates: An Update. National Institutes of Health (NIH). [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
- Google Patents. (n.d.).
-
Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. [Link]
-
MDPI. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
PubMed Central. (2022). Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. [Link]
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
ResearchGate. (2020). (PDF) Isolation and characterization of this compound isolated from seeds of Drypetes roxburghii wall and its anti-platelet and anti-thrombotic activity. [Link]
-
National Institutes of Health (NIH). (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
Isopropyl Isothiocyanate in Agricultural Research: From Mechanism to Field Application
An Application Guide for Researchers
Introduction: The Rise of Biologically-Derived Agrochemicals
As modern agriculture seeks sustainable alternatives to synthetic pesticides, naturally occurring compounds have become a focal point of intensive research. Isopropyl isothiocyanate (AITC), a member of the isothiocyanate family, is a volatile compound found in plants of the order Brassicales.[1][2] It is formed through the enzymatic hydrolysis of glucosinolates, which are secondary metabolites involved in plant defense.[3][4] AITC's potent biological activity has positioned it as a promising candidate for use as a biofumigant, natural pesticide, and herbicide, offering an ecologically friendlier approach to crop protection.[1][5] This guide synthesizes current knowledge and provides detailed protocols to harness the potential of AITC in a research setting.
Section 1: The Scientific Foundation: Mechanism of Action
The efficacy of isothiocyanates (ITCs), including AITC, stems from the highly electrophilic nature of the carbon atom in their characteristic -N=C=S group.[6] This reactivity allows ITCs to interact with a wide range of biological nucleophiles, primarily the sulfhydryl groups of cysteine residues in proteins.[6] This interaction can lead to the formation of dithiocarbamates, disrupting protein structure and function, which is a key driver of its cytotoxic effects.[3][6]
This broad-spectrum activity underpins AITC's ability to control a variety of agricultural pests and pathogens. Key mechanisms include:
-
Disruption of Cellular Respiration: By targeting essential enzymes in the mitochondrial respiratory chain, AITC can induce cellular stress and trigger apoptosis (programmed cell death).[7]
-
Enzyme Inhibition: The compound can inactivate critical enzymes involved in pathogen virulence or pest metabolism.[3]
-
Cell Cycle Arrest: Studies have shown that ITCs can halt cell cycle progression, preventing the proliferation of target organisms.[7]
The antimicrobial action of AITC has been documented against a range of soil-borne fungi, bacteria, and nematodes, making it a versatile tool for managing complex soil disease issues.[1][5][8]
Caption: General mechanism of this compound (AITC) cytotoxicity.
Section 2: Core Applications in Agricultural Research
AITC's versatility makes it a subject of research across several agricultural domains.
-
Biofumigation for Soil-Borne Disease Control: AITC is a potent biofumigant for controlling soil-borne pathogens and nematodes.[1][5] Unlike synthetic fumigants such as methyl bromide, AITC offers a more sustainable profile.[5] Research has demonstrated its efficacy against root-knot nematodes and fungal pathogens like Fusarium and Rhizoctonia.[5][9][10]
-
Insecticidal Activity: As a volatile compound, AITC is effective as a fumigant against stored-product pests. Studies show it has strong toxicity against major pests like the maize weevil (Sitophilus zeamais) and the lesser grain borer (Rhizopertha dominica), with efficacy comparable to conventional fumigants like phosphine.[11]
-
Herbicidal Properties: AITC exhibits phytotoxic properties that can be harnessed for weed control.[12] It can suppress the germination and growth of various weed species, and research is ongoing to formulate it into effective bio-herbicides.[13][14]
-
Induction of Suicidal Germination: In a more targeted application, certain isothiocyanates can stimulate the germination of parasitic weed seeds, such as those of Phelipanche spp. (broomrapes), in the absence of a host.[15] This "suicidal germination" can deplete the weed seed bank in the soil, offering a novel control strategy.[15]
Section 3: Experimental Design and Protocols
Scientific integrity requires robust and repeatable methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls for accurate interpretation.
Mandatory Safety Protocol: Handling this compound
AITC is a hazardous chemical that requires strict safety measures.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[17] All handling of pure or concentrated AITC must be performed inside a certified chemical fume hood.[17]
-
Ventilation: Ensure work is conducted in a well-ventilated area to avoid inhalation of toxic vapors.[17]
-
Fire Safety: AITC is a flammable liquid.[18] Keep it away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[17]
-
Disposal: Dispose of AITC and contaminated materials as hazardous waste according to institutional and local regulations.
Protocol: In Vitro Antifungal Efficacy Screening
This protocol assesses the direct inhibitory effect of AITC on the mycelial growth of fungal pathogens.
Objective: To determine the dose-dependent effect of AITC on the radial growth of a target fungal pathogen.
Materials:
-
Pure this compound (≥97%)
-
Potato Dextrose Agar (PDA) or appropriate growth medium
-
Sterile petri dishes (90 mm)
-
Target fungal pathogen culture (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Sterile cork borer (5 mm)
-
Ethanol (for dissolving AITC)
-
Incubator
Methodology:
-
Stock Solution Preparation: Inside a chemical fume hood, prepare a 10,000 ppm (µg/mL) stock solution of AITC in ethanol.
-
Media Amendment: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Just before pouring, add the AITC stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 ppm). An ethanol-only control must be included to account for any solvent effect. Swirl gently but thoroughly to ensure even distribution.
-
Pouring Plates: Immediately pour the amended media into sterile petri dishes (~20 mL per plate) and allow them to solidify in the fume hood.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each AITC-amended and control plate.
-
Incubation: Seal the plates with paraffin film and place them in an incubator at the optimal temperature for the fungus (e.g., 25°C).
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition for each concentration using the formula:
-
% Inhibition = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
Protocol: Soil Biofumigation Efficacy (Pot Study)
This protocol evaluates the effectiveness of AITC in reducing soil-borne pathogen or pest populations under controlled greenhouse conditions. This workflow is adapted from methodologies used to test AITC against root-knot nematodes.[5]
Caption: Experimental workflow for a soil biofumigation pot study.
Objective: To assess the efficacy of AITC soil treatment on the survival and health of an indicator plant in pathogen-infested soil.
Materials:
-
AITC formulation (e.g., 20% Emulsifiable Concentrate)
-
Infested field soil (or sterilized soil inoculated with the target pest/pathogen)
-
Plastic pots (e.g., 1 L volume)
-
Indicator plant seeds (susceptible to the target pest/pathogen)
-
Greenhouse or growth chamber facilities
-
Standard chemical control (optional, for comparison)
Methodology:
-
Soil Preparation: Fill pots with a measured amount of infested soil. A typical design includes 5-10 replicate pots per treatment.
-
Treatment Groups: Establish clear treatment groups. Based on previous research, effective rates can range from 15 to 75 L/ha.[5]
-
Untreated Control (UTC): Water only.
-
AITC Low Dose (e.g., 15 L/ha equivalent).
-
AITC Medium Dose (e.g., 45 L/ha equivalent).
-
AITC High Dose (e.g., 75 L/ha equivalent).
-
Positive Chemical Control (e.g., Avermectin at a standard dose).[5]
-
-
Application: Calculate the amount of AITC formulation needed per pot to match the per-hectare rate. Dilute this in a set volume of water and apply evenly to the soil surface of each pot. Apply the same volume of water to the UTC pots.
-
Fumigation Period: Cover the pots with plastic film to trap the volatile AITC and leave for 48-72 hours.
-
Aeration and Planting: Remove the plastic film and allow the soil to aerate for 3-5 days to prevent phytotoxicity to the upcoming crop. Sow seeds of the indicator plant at a uniform depth and density.
-
Growth Period: Maintain the pots under optimal greenhouse conditions for 4-8 weeks.
-
Assessment: At the end of the growth period, carefully harvest the plants and soil.
-
Plant Health: Measure plant height, shoot and root fresh/dry weight, and disease severity ratings (e.g., root galling index for nematodes).
-
Pest/Pathogen Population: Extract and count pests from a subsample of soil (e.g., Baermann funnel for nematodes) or conduct pathogen quantification (e.g., plate counts on selective media).
-
Section 4: Data Presentation and Analysis
Clear presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Efficacy of AITC Soil Treatment on Root-Knot Nematode (RKN) and Plant Survival
(Data synthesized from a study on Panax notoginseng)[5]
| Treatment (20% AITC EW) | Application Rate (L/ha) | RKN Population (nematodes/100g soil) | Disease Control Effect (%) | Seedling Survival Rate (%) |
| Untreated Control | 0 | 150 ± 25 | 0 | 45 ± 8 |
| AITC | 15 | 65 ± 12 | 56.7 | 68 ± 10 |
| AITC | 45 | 20 ± 5 | 86.7 | 75 ± 9 |
| AITC | 75 | 8 ± 3 | 94.7 | 78 ± 7 |
| Avermectin (Control) | 45 kg/ha | 15 ± 4 | 90.0 | 72 ± 11 |
Table 2: In Vitro Inhibition of Soil-Borne Fungal Pathogens by this compound (IITC)
(Illustrative data based on findings from in vitro screening studies)[10][19]
| Pathogen | ITC Concentration (ppm) | Mycelial Growth Inhibition (%) |
| Rhizoctonia solani | 10 | 35 ± 5 |
| 25 | 78 ± 6 | |
| 50 | 100 | |
| Colletotrichum coccodes | 10 | 20 ± 4 |
| 25 | 55 ± 7 | |
| 50 | 92 ± 4 |
Analytical Quantification of AITC
For advanced research, quantifying AITC concentration and its degradation (disappearance time) in soil or plant tissue is essential. Due to the instability of ITCs, derivatization is often required prior to analysis.[20] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary analytical techniques employed.[20][21]
Section 5: Advanced Formulations for Controlled Release
A significant challenge with volatile compounds like AITC is their rapid dissipation in the soil.[6] To improve persistence and efficacy, research is exploring advanced delivery systems:
-
Nano-Vesicles: Encapsulating AITC in nano-lipid vesicles can protect it from premature degradation and provide a more controlled release profile.[22]
-
Hydrogel Beads: Loading AITC-based microemulsions into biodegradable hydrogels (e.g., sodium alginate) offers another innovative method for its controlled release directly into the soil matrix.[6]
-
Chitosan Coating: Applying a chitosan coating to AITC-loaded vesicles can further enhance stability and modulate release.[22]
These formulation strategies aim to maintain effective concentrations of AITC in the target zone for longer periods, thereby improving its overall performance as a bio-pesticide.
Conclusion and Future Directions
This compound stands out as a versatile and potent compound in the agricultural researcher's toolkit. Its broad-spectrum activity against pests, pathogens, and weeds, combined with its natural origin, makes it a cornerstone of research into sustainable crop protection. Future work should focus on optimizing field application methods, developing stable and cost-effective controlled-release formulations, and further elucidating its impact on the broader soil microbiome to ensure its safe and effective integration into modern agricultural systems.
References
-
Al-shehri, S., et al. (2022). Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. MDPI. [Link]
-
Zhang, Y. (2006). Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action. PubMed. [Link]
-
The Good Scents Company. This compound, 2253-73-8. [Link]
-
Folk, C., et al. (2022). The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update. PMC - PubMed Central. [Link]
- Google Patents. (2013). CN102334499B - Application of isothiocyanate compound in preparing agricultural herbicide for controlling farmland weeds and lawn weeds.
-
Luo, H., et al. (2023). Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community. PMC - NIH. [Link]
-
Kala, C., et al. (2018). Isolation and characterization of this compound isolated from seeds of Drypetes roxburghii wall and its anti-platelet and anti-thrombotic activity. ResearchGate. [Link]
-
Kusumoto, D., et al. (2022). Germination Stimulant Activity of Isothiocyanates on Phelipanche spp. MDPI. [Link]
-
Wu, H., et al. (2009). Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy. PubMed. [Link]
-
Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]
-
De Nicola, G. R., et al. (2022). Isothiocyanate-Based Microemulsions Loaded into Biocompatible Hydrogels as Innovative Biofumigants for Agricultural Soils. MDPI. [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
ResearchGate. (2023). Weed Suppression by Release of Isothiocyanates from Turnip-Rape Mulch. [Link]
-
Vandicke, J., et al. (2020). Uncovering the biofumigant capacity of allyl isothiocyanate from several Brassicaceae crops against Fusarium pathogens in maize. PubMed. [Link]
-
Petersen, J., et al. (2001). Weed Suppression by Release of Isothiocyanates from Turnip‐Rape Mulch. ACSESS DL. [Link]
-
ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
Petersen, J., et al. (2001). Weed Suppression by Release of Isothiocyanates from Turnip-Rape Mulch. Agronomy Journal. [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]
-
Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. [Link]
-
AHDB. (n.d.). Biofumigation for management of potato cyst nematodes (PCN). [Link]
-
Wiczkowski, W., et al. (2019). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. MOST Wiedzy. [Link]
-
Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PubMed. [Link]
-
Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]
-
Alder, C. (2024). Biofumigation cover crops: Enhancing soil health and combating pests. Amalgamated Sugar. [Link]
-
Drobnica, L., et al. (2017). Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. MDPI. [Link]
-
ResearchGate. (2012). Isothiocyanates inhibit fungal pathogens of potato in in vitro assays. [Link]
-
Wale, S. (2012). IN VITRO INHIBITION OF SOIL BORNE POTATO PATHOGENS BY ISOTHIOCYANATES. Association for Crop Protection in Northern Britain. [Link]
Sources
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- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Isopropyl isothiocyanate applications in drug discovery
Application Note: Isopropyl Isothiocyanate (IITC) in Drug Discovery
Executive Summary
This compound (IITC) is a branched, aliphatic isothiocyanate derived from the enzymatic hydrolysis of glucosinolates or via synthetic routes from isopropylamine.[1] While structurally related to the well-characterized allyl isothiocyanate (AITC), IITC offers a distinct steric and electronic profile due to its saturated, branched isopropyl group.[1] This application note details the utility of IITC as a covalent electrophilic probe in fragment-based drug discovery (FBDD), a TRPA1/TRPV1 channel modulator in pain research, and a chemopreventive agent in oncology. We provide validated protocols for its synthesis, kinetic reactivity assessment, and cellular activity profiling.[1]
Chemical Biology & Mechanism of Action
IITC functions primarily as a "soft" electrophile. Its biological activity is driven by the isothiocyanate (-N=C=S) moiety, which reacts preferentially with nucleophilic cysteine thiols in proteins to form dithiocarbamate adducts.[1]
The Electrophilic Trigger
Unlike Michael acceptors (e.g., acrylamides) which form irreversible bonds, isothiocyanates often form reversible covalent bonds with cysteines.[1] This reversibility is critical for its role as a signaling modulator, preventing permanent protein inactivation while triggering pathway activation.[1]
-
Primary Target: Keap1 (Kelch-like ECH-associated protein 1).[1] IITC modifies sensor cysteines (e.g., C151), preventing Nrf2 ubiquitination and triggering the antioxidant response element (ARE).[1]
-
Secondary Target: TRP Ion Channels. IITC acts as a potent agonist for TRPA1 (the "wasabi receptor") and TRPV1, inducing calcium influx via covalent modification of N-terminal cytoplasmic cysteines (e.g., C621 in human TRPA1).[1]
Structural Advantages of IITC
Compared to AITC, the isopropyl group in IITC introduces steric bulk adjacent to the electrophilic center. This can modulate the rate of nucleophilic attack, potentially offering better selectivity or stability in biological media compared to the highly reactive allyl variants.
Applications in Drug Discovery
Covalent Fragment Screening
IITC serves as a validated "warhead" scaffold. In FBDD, IITC is used to map "cysteine-ligandability" across the proteome.[1]
-
Application: Screening libraries of ITC-functionalized fragments to identify cryptic pockets near cysteine residues.
-
Readout: Mass spectrometry (Intact Protein Analysis) detects the +101 Da mass shift corresponding to the IITC adduct.
Pain & Neuroscience (TRP Channels)
IITC is a standard tool compound for studying nociception.[1]
-
Mechanism: It activates sensory neurons by modifying TRPA1, leading to neuropeptide release (CGRP, Substance P).[1]
-
Therapeutic Relevance: Desensitization of TRPA1/TRPV1 by repeated IITC application is investigated for analgesic effects in neuropathic pain models.
Oncology & Drug Delivery
Recent advancements have utilized IITC-loaded chitosan-coated nanovesicles to overcome the compound's volatility and improve bioavailability.
-
Efficacy: Induces apoptosis in cancer cells (e.g., melanoma, prostate) by inhibiting deubiquitinating enzymes (USP9x) and disrupting mitochondrial membrane potential.[1]
Visualizing the Mechanism
The following diagram illustrates the dual-pathway activation by IITC: the Nrf2 antioxidant defense and the TRPA1 nociceptive signaling.
Caption: Dual mechanistic pathways of IITC. Red arrows indicate direct electrophilic attack on cysteine sensors.
Experimental Protocols
Protocol A: Green Synthesis of this compound
Rationale: Commercial IITC can degrade. Fresh synthesis ensures high purity for biological assays.[1]
Reagents:
-
Isopropylamine (1.0 eq)[1]
-
Carbon Disulfide (CS₂, 1.2 eq)[1]
-
Hydrogen Peroxide (H₂O₂, 30% aq, 3.0 eq)[1]
-
Sodium Hydroxide (NaOH)[1]
-
Solvent: Water/Ethanol[1]
Step-by-Step:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve isopropylamine (20 mmol) in water (20 mL). Add NaOH (20 mmol) and cool to 0–5°C in an ice bath.
-
CS₂ Addition: Add CS₂ dropwise over 20 minutes with vigorous stirring. A white/yellow precipitate (dithiocarbamate salt) may form.[1] Stir for 1 hour at room temperature.
-
Oxidative Desulfurization: Cool the mixture back to 0°C. Add H₂O₂ (30%) dropwise. Caution: Exothermic reaction.[1]
-
Reaction: Stir at room temperature for 2 hours. The mixture will separate into an organic oil layer (IITC).[1]
-
Workup: Extract with dichloromethane (DCM, 3 x 20 mL). Wash combined organics with brine. Dry over anhydrous Na₂SO₄.[1][2]
-
Purification: Remove solvent under reduced pressure (carefully, IITC is volatile). Purify via silica gel flash chromatography (100% Pentane) if necessary.
-
Validation: Confirm structure via ¹H-NMR (Doublet at ~1.3 ppm, Septet at ~3.9 ppm) and IR (Strong peak at ~2100 cm⁻¹ for -N=C=S).
Protocol B: Kinetic GSH-Binding Assay
Rationale: To quantify the electrophilic reactivity of IITC compared to other fragments.
Materials:
-
L-Glutathione (GSH, reduced)[1]
-
Phosphate Buffer (PBS, pH 7.4)[1]
-
UV-Vis Spectrophotometer (96-well plate reader)[1]
Procedure:
-
Prepare a 10 mM stock of IITC in DMSO.
-
Prepare a 10 mM stock of GSH in degassed PBS.
-
In a UV-transparent 96-well plate, mix IITC (final conc. 100 µM) and GSH (final conc. 100 µM to 1 mM) in PBS.
-
Measurement: Immediately monitor the absorbance decay at 270–290 nm (characteristic of the ITC group) or the appearance of the dithiocarbamate adduct at 250 nm.
-
Control: Run a "DMSO only" blank and a "GSH only" control.
-
Analysis: Fit the time-course data to a pseudo-first-order kinetic model (
) to determine the second-order rate constant ( , M⁻¹s⁻¹).
Protocol C: TRPA1 Calcium Influx Assay
Rationale: Functional validation of IITC agonist activity.
Cell Line: HEK293T stably expressing human TRPA1.
Procedure:
-
Seeding: Plate cells (20,000/well) in a black-walled, clear-bottom 96-well poly-D-lysine plate. Incubate overnight.
-
Dye Loading: Aspirate media. Add 100 µL of Fluo-4 AM (4 µM) in HBSS buffer containing 0.02% Pluronic F-127.[1] Incubate for 45 min at 37°C.
-
Wash: Wash cells 3x with HBSS to remove extracellular dye. Leave 100 µL HBSS in wells.
-
Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.
-
Stimulation: Inject 20 µL of 5x concentrated IITC (final conc. range: 1 µM – 100 µM).[1]
-
Acquisition: Record fluorescence for 3 minutes.
-
Data Processing: Calculate
. Plot dose-response curve to determine EC₅₀.
Comparative Data: IITC vs. Analogues
The following table summarizes the physicochemical and biological properties of IITC relative to the standard AITC.
| Property | Isopropyl ITC (IITC) | Allyl ITC (AITC) | Implications for Drug Discovery |
| Structure | Branched Alkyl | Linear Alkene | IITC has higher steric demand; AITC is more compact.[1] |
| Electrophilicity | Moderate | High | IITC may show reduced off-target toxicity.[1] |
| TRPA1 EC₅₀ | ~5–10 µM | ~1–5 µM | IITC is a potent agonist but slightly less potent than AITC. |
| Stability | Moderate | Low (Volatile/Reactive) | IITC is easier to handle in library synthesis.[1] |
| Lipophilicity (LogP) | ~1.8 | ~1.3 | IITC has higher membrane permeability.[1] |
References
-
Mechanism of TRPA1 Activation: Hinman, A., et al. (2006).[1] "TRPA1 activation by oxidants and electrophiles." Proceedings of the National Academy of Sciences. Link[1]
-
Isothiocyanate Synthesis: Yi, W., et al. (2020).[1][3] "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[2] Journal of Organic Chemistry. Link[1]
-
Anticancer Nanovesicles: Alhakamy, N. A., et al. (2022).[1] "Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment." Pharmaceutics. Link
-
Cysteine Modification: Mi, J., et al. (2020).[1] "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances. Link
-
TRPA1 Structure & Binding: Paulsen, C. E., et al. (2015).[1] "Structure of the TRPA1 ion channel suggests regulatory mechanisms."[4] Nature.[5] Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Isopropyl Isothiocyanate
<-3a--3a_--3a_>
Introduction: The Scientific Rationale for Investigating Isopropyl Isothiocyanate (IPITC)
This compound (IPITC) belongs to the isothiocyanate (ITC) family, a group of naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and watercress.[1] Epidemiological studies have consistently shown an inverse correlation between the consumption of these vegetables and the incidence of various cancers.[1] This has propelled ITCs, including IPITC, into the forefront of chemoprevention and chemotherapy research.
The anticancer effects of ITCs are multifaceted, targeting various hallmarks of cancer.[1] They have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and generate reactive oxygen species (ROS), which can lead to cancer cell death.[1][2] Furthermore, ITCs can modulate critical signaling pathways involved in carcinogenesis, including those related to detoxification, inflammation, and cell cycle regulation.[3] A key mechanism of action for many ITCs is the activation of the Nrf2/ARE pathway, which upregulates antioxidant and detoxifying enzymes, providing a protective effect.[2][4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a panel of in vitro cytotoxicity assays to elucidate the anticancer potential of IPITC. The protocols herein are designed to not only quantify cell death but also to dissect the underlying mechanisms, offering a holistic view of IPITC's cellular impact.
Core Principles of a Multi-Assay Approach
A single cytotoxicity assay provides a limited snapshot of a compound's effect. To build a robust and nuanced understanding of IPITC's activity, a multi-assay approach is indispensable. This guide details a logical workflow, starting with general viability and cytotoxicity assays and progressing to more specific assays that investigate apoptosis, oxidative stress, and cell cycle arrest.
Caption: Logical workflow for assessing IPITC cytotoxicity.
Section 1: Assessment of Cell Viability and Cytotoxicity
The initial step in evaluating the effect of IPITC is to determine its impact on cell viability and overall cytotoxicity. The MTT and LDH assays are foundational for this purpose, providing quantitative data on metabolic activity and membrane integrity, respectively.
MTT Assay: Measuring Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of IPITC concentrations (e.g., 0.39–100 µM) for desired time points (e.g., 24, 48, 72 hours).[11] Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Interpretation: A decrease in absorbance in IPITC-treated wells compared to the control indicates a reduction in cell viability.
LDH Assay: Assessing Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon cell lysis.[15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of formazan is directly proportional to the number of lysed cells.[14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture medium from each well and transfer it to a new 96-well plate.[15]
-
Reaction Mixture Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]
-
Stop Solution: Add the stop solution provided in the kit to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]
Controls for Self-Validation:
-
Background Control: Medium only.[16]
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Cells treated with a lysis buffer.[14]
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve IPITC.
Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100
Section 2: Delving into the Mechanism of Cell Death
Once the cytotoxic potential of IPITC is established, the next logical step is to investigate the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Caspase-3/7 Activity Assay: The Executioners of Apoptosis
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 is a key effector caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[17] This colorimetric assay utilizes a peptide substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
Protocol:
-
Cell Lysis: After treating cells with IPITC, harvest and lyse the cells using a chilled lysis buffer.[18]
-
Lysate Incubation: Incubate the cell lysates on ice for 10 minutes.[18]
-
Centrifugation: Centrifuge the lysates to pellet the cell debris.[18]
-
Assay Reaction: Transfer the supernatant (containing the cytosolic proteins) to a new plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[19]
-
Absorbance Reading: Measure the absorbance at 405 nm.
Data Interpretation: An increase in absorbance in IPITC-treated samples compared to the control indicates an increase in caspase-3 activity and suggests apoptosis induction.
Caption: Intrinsic pathway of apoptosis induced by IPITC.
Annexin V/Propidium Iodide Staining: Differentiating Apoptosis and Necrosis
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and binds to these exposed PS residues.[22] Propidium iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]
Cell Populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Section 3: Investigating Oxidative Stress and Cell Cycle Perturbations
ITCs are known to induce reactive oxygen species (ROS) and affect cell cycle progression.[1] Investigating these phenomena provides deeper mechanistic insights into IPITC's cytotoxicity.
DCFH-DA Assay: Measurement of Intracellular ROS
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[23][24] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH.[25][26] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using a fluorescence microplate reader or flow cytometer.[25][26]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
DCFH-DA Staining: After treatment, wash the cells and incubate them with a DCFH-DA working solution (e.g., 10 µM) for 30 minutes at 37°C.[23][27]
-
Washing: Remove the DCFH-DA solution and wash the cells to remove excess probe.[23]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[25]
Data Interpretation: An increase in fluorescence intensity in IPITC-treated cells indicates an elevation in intracellular ROS levels.
Caption: Principle of the DCFH-DA assay for ROS detection.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), to stain cellular DNA. Since the amount of DNA doubles as cells progress from the G1 to the G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvest and Fixation: After IPITC treatment, harvest the cells and fix them in cold 70% ethanol.[28]
-
Washing: Wash the fixed cells with PBS.[28]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[28]
-
PI Staining: Stain the cells with a PI solution.[28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in IPITC-treated samples suggests that IPITC interferes with cell cycle progression.
Data Presentation and Summary
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Recommended Experimental Parameters
| Assay | Parameter | Recommended Range/Value |
| General | Cell Type | Cancer cell line relevant to the research question (e.g., HepG2, MCF-7, HT-29)[29] |
| IPITC Concentration | 0.1 - 100 µM (titration recommended) | |
| Incubation Time | 24, 48, 72 hours | |
| MTT Assay | Seeding Density | 1,000 - 100,000 cells/well (optimize for cell line)[12] |
| Absorbance Wavelength | 570 nm (reference ~630 nm)[8] | |
| LDH Assay | Absorbance Wavelength | 490 nm[15] |
| Caspase-3 Assay | Absorbance Wavelength | 405 nm |
| DCFH-DA Assay | Excitation/Emission | 485 nm / 535 nm[25] |
Conclusion and Future Directions
The suite of assays detailed in this guide provides a robust framework for characterizing the in vitro cytotoxicity of this compound. By systematically evaluating cell viability, membrane integrity, apoptosis induction, oxidative stress, and cell cycle effects, researchers can build a comprehensive profile of IPITC's anticancer activity.
Future investigations could explore the upstream signaling pathways affected by IPITC, such as the specific roles of different Bcl-2 family proteins in IPITC-induced apoptosis or the detailed mechanisms of Nrf2 activation. Ultimately, a thorough in vitro characterization is a critical step in the journey of developing promising natural compounds like IPITC into effective therapeutic agents.
References
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Mechanisms of the Anticancer Effects of Isothiocyanates. (2015). PubMed. Retrieved January 30, 2026, from [Link]
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved January 30, 2026, from [Link]
-
Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. (2019, May 23). NIH. Retrieved January 30, 2026, from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). NIH. Retrieved January 30, 2026, from [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). NIH. Retrieved January 30, 2026, from [Link]
-
Oxidative stress and apoptosis. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. Retrieved January 30, 2026, from [Link]
-
Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. (2026, January 18). PubMed. Retrieved January 30, 2026, from [Link]
-
Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Assessment of the cytotoxicity of different isothiocyanates in Jurkat... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 30, 2026, from [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 30, 2026, from [Link]
-
ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. (2023, April 30). JoVE. Retrieved January 30, 2026, from [Link]
-
Determination of apoptosis and necrosis. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]
-
An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. (2010, June 21). ACS Publications. Retrieved January 30, 2026, from [Link]
-
In vitro antiproliferative activity of isothiocyanates and nitriles generated by myrosinase-mediated hydrolysis of glucosinolate. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]
-
Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
ApoAlert Caspase Colorimetric Assay Kits User Manual. (n.d.). Takara Bio. Retrieved January 30, 2026, from [Link]
-
Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019, October 17). JoVE. Retrieved January 30, 2026, from [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. (n.d.). AACR Journals. Retrieved January 30, 2026, from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 30, 2026, from [Link]
-
Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Mitochondria Apoptosis Oxidative Stress. (n.d.). Jack Westin. Retrieved January 30, 2026, from [Link]
-
Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. (2018, June 4). PMC. Retrieved January 30, 2026, from [Link]
-
Apoptosis overview emphasizing the role of oxidative stress, DNA damage and signal-transduction pathways. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 30, 2026, from [Link]
Sources
- 1. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. atcc.org [atcc.org]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications | MDPI [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. takarabio.com [takarabio.com]
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- 21. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biotium.com [biotium.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. doc.abcam.com [doc.abcam.com]
- 27. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 28. vet.cornell.edu [vet.cornell.edu]
- 29. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isopropyl Isothiocyanate (IITC) Synthesis
Subject: Optimization of Isopropyl Isothiocyanate (IITC) Synthesis Yield Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Reference Code: IITC-OPT-2024[1]
Executive Summary & Core Mechanism
The synthesis of this compound (IITC) from isopropylamine is a fundamental transformation in organic synthesis, often plagued by yield losses due to volatility, side-product formation (thioureas), or incomplete desulfurization.[1]
While the classical thiophosgene route is effective, safety concerns have shifted the industry standard toward the Dithiocarbamate Route using milder desulfurizing agents.[1] This guide focuses on the Tosyl Chloride (TsCl) mediated decomposition of the dithiocarbamate salt, a method offering the highest balance of safety, speed, and yield (typically 75–97%).[1]
Reaction Mechanism
The reaction proceeds in two distinct phases:[1][2][3]
-
Nucleophilic Attack: Isopropylamine attacks Carbon Disulfide (CS₂) in the presence of a base (Triethylamine) to form the dithiocarbamate salt.[1]
-
Desulfurization: The salt reacts with Tosyl Chloride (TsCl) to form a labile intermediate, which rapidly fragments into IITC, Tosyl salt, and elemental sulfur/sulfur dioxide byproducts.[1]
Figure 1: Mechanistic pathway for the TsCl-mediated synthesis of IITC.
Optimized Experimental Protocol
Method: Tosyl Chloride (TsCl) Mediated Desulfurization Target Yield: >85% Scale: Laboratory (10 mmol basis)[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Isopropylamine | 1.0 | Substrate | Ensure anhydrous; water competes with CS₂.[1] |
| CS₂ | 1.2 - 1.5 | Electrophile | Excess is vital to prevent thiourea formation.[1] |
| Triethylamine (TEA) | 1.2 | Base | Scavenges protons; excess ensures full deprotonation.[1] |
| Tosyl Chloride (TsCl) | 1.1 | Desulfurizer | Add slowly to control exotherm.[1] |
| THF | Solvent | Medium | Dry THF preferred to minimize hydrolysis.[1] |
Step-by-Step Workflow
-
Dithiocarbamate Formation (0°C):
-
Charge a round-bottom flask with Isopropylamine (1.0 equiv) and Triethylamine (1.2 equiv) in THF (approx. 5 mL per mmol amine).[1]
-
Cool the solution to 0°C using an ice bath.
-
Add CS₂ (1.5 equiv) dropwise over 10–15 minutes.
-
Observation: A white or pale yellow precipitate (the dithiocarbamate salt) may form.[1] Stir at 0°C for 30 minutes.
-
-
Desulfurization (Room Temp):
-
Dissolve Tosyl Chloride (1.1 equiv) in a minimal amount of THF.[1]
-
Add the TsCl solution dropwise to the cold reaction mixture.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
-
Stir for 30–60 minutes.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc).[1] The polar dithiocarbamate spot should disappear, replaced by a less polar IITC spot.
-
-
Workup & Purification:
-
Add 1N HCl (aq) to quench excess base and amine.[1]
-
Extract with Diethyl Ether or Dichloromethane (DCM) .[1] (Ether is preferred if the product is very volatile, but IITC BP is ~137°C, so DCM is acceptable).[1]
-
Wash organics with water and brine.[1] Dry over anhydrous Na₂SO₄.[1]
-
Concentration: Use a rotary evaporator but control the vacuum . IITC has a BP of 137–139°C at atm, but it is volatile.[1] Do not heat the bath >30°C.
-
Purification: If necessary, purify via short-path distillation or flash chromatography (100% Hexanes or 95:5 Hexane/EtOAc).[1]
-
Troubleshooting & Optimization Guide
Issue 1: Low Yield (<50%)
Diagnosis: The most common culprit is the formation of N,N'-diisopropylthiourea .[1] This occurs when the intermediate dithiocarbamate reacts with unreacted isopropylamine instead of the desulfurizing agent.[1]
-
Corrective Action: Increase CS₂ equivalents to 1.5 or even 2.0. This pushes the equilibrium toward the dithiocarbamate, leaving no free amine to attack the intermediate.[1]
-
Protocol Check: Did you add the TsCl too slowly while allowing the reaction to warm up? Keep it cold until TsCl is fully added.[1]
Issue 2: Product Loss During Concentration
Diagnosis: IITC is a relatively small molecule (MW 101.[1]17) with a distinct vapor pressure.[1][4]
-
Corrective Action: Do not use high vacuum (<10 mbar) for prolonged periods. Stop evaporation when the solvent volume is low but not dry.[1]
-
Alternative: If high purity is not required for the next step, use the crude solution directly (telescoping).[1]
Issue 3: Impurities (Yellow/Orange Color)
Diagnosis: Elemental sulfur or polymerized byproducts from CS₂ decomposition.[1]
-
Corrective Action: Filter the crude mixture through a short pad of silica gel using Hexanes.[1] This retains the polar sulfur/polymer byproducts while eluting the non-polar isothiocyanate.[1]
Decision Tree: Troubleshooting Flow
Figure 2: Troubleshooting logic for common synthesis failures.
Comparative Analysis of Desulfurizing Agents
While Tosyl Chloride is recommended, specific project constraints (e.g., avoiding chlorinated waste or cost) may dictate alternatives.[1]
| Reagent | Yield Potential | Reaction Time | Pros | Cons |
| Tosyl Chloride (TsCl) | High (85-95%) | < 1 hr | Fast, mild, scalable.[1] | Generates TsOH byproduct. |
| Ethyl Chloroformate | Good (70-85%) | 2–12 hrs | Standard reagent, stable.[1] | Slower; requires careful pH control.[1] |
| H₂O₂ / NaOH | Moderate (60-80%) | 1–3 hrs | Green Chemistry (Water byproduct).[1] | Oxidative conditions may affect sensitive groups.[1] |
| DCC (Dicyclohexylcarbodiimide) | High (80-90%) | 2–4 hrs | Neutral conditions.[1] | Forms DCU (difficult to remove urea byproduct).[1] |
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: Generally, no.[1] While some green protocols exist using H₂O₂ in aqueous media, the dithiocarbamate formation for aliphatic amines like isopropylamine is most efficient in organic solvents (THF, DCM) to prevent hydrolysis of the intermediate.[1] If you must use water, ensure a phase transfer catalyst is used.[1]
Q: My product smells intensely even after evaporation. Is it pure? A: this compound has a potent, penetrating "mustard-like" odor.[1][5] Olfactory detection is not a reliable measure of purity.[1] Rely on GC-MS or NMR.[1] A sharp singlet (approx.[1] 3.8–4.0 ppm) for the methine proton in ¹H NMR is characteristic.[1]
Q: Is distillation necessary? A: For high-purity applications (>99%), vacuum distillation is recommended.[1]
-
Boiling Point: 137–139°C (760 mmHg) / ~30°C (10 mmHg).[1]
-
Warning: If distilling at reduced pressure, ensure the receiver flask is cooled to -78°C to trap the vapors effectively.[1]
References
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[1] The Journal of Organic Chemistry, 72(10), 3969–3971.[1]
-
Munn, A. (1975). The Reaction of Amines with Carbon Disulfide.[1] Journal of the Chemical Society.[1] (Foundational text on Dithiocarbamate chemistry).
-
Sigma-Aldrich. this compound Product Data & Physical Properties.
Sources
Technical Support Center: Isopropyl Isothiocyanate (IITC) Experimental Variability
[1]
Topic: Sources of Experimental Variability in Isopropyl Isothiocyanate (IITC) Research Audience: Researchers, Senior Scientists, Drug Discovery Leads Version: 1.0 (Current as of 2026)[1]
Introduction: The Variability Crisis in ITC Research
This compound (IITC), like its structural analog Allyl Isothiocyanate (AITC), is a potent electrophile used extensively in TRP channel research (specifically TRPA1) and chemoprevention studies.[1] However, it is notoriously difficult to handle reproducibly.[1]
Researchers frequently report shifting IC50/EC50 values, inconsistent antimicrobial zones of inhibition, or "dead" stock solutions.[1] The root cause is rarely the biological system itself, but rather the chemical instability and volatility of the isothiocyanate pharmacophore.
This guide deconstructs the three pillars of variability: Volatility , Nucleophilic Degradation , and Biological Desensitization .[1]
Phase 1: Chemical Handling & Stock Stability
Q: Why does my IITC stock solution lose potency even at -20°C?
A: The issue is likely solvent choice or moisture contamination. While IITC is lipophilic, it is prone to hydrolysis and cyclization.[1]
-
The Mechanism: In the presence of water, the electrophilic central carbon of the -N=C=S group is attacked by water, leading to the formation of an unstable dithiocarbamic acid intermediate, which decomposes into an amine (isopropyl amine) and carbonyl sulfide (COS).[1]
-
The Fix:
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or absolute Ethanol.[1] Avoid aqueous buffers for stock storage.[1]
-
Hygroscopy: DMSO is hygroscopic (absorbs water from air).[1] If your DMSO is old, it contains water, which slowly degrades the IITC.[1]
-
Storage: Store aliquots in glass vials with Teflon-lined caps. Polystyrene or polypropylene can absorb lipophilic ITCs over time.[1]
-
Q: I calculated a 100 µM concentration, but my mass spec shows 40 µM. Where did it go?
A: It likely evaporated.[1] IITC has a high vapor pressure.[1] In an open system (e.g., a weighing boat or an uncapped tube), significant mass is lost within minutes.[1]
-
Protocol Adjustment:
-
Weigh IITC directly into a tared vial containing the solvent.[1] Do not weigh the neat liquid onto a spatula or boat.
-
Calculate the concentration based on the added weight, not the target volume.
-
Data Table 1: Solvent & Storage Stability Recommendations
| Parameter | Recommended | High Risk (Avoid) | Reason |
| Solvent | Anhydrous DMSO | Water, PBS, Cell Media | Rapid hydrolysis in aqueous buffers (t½ < 8 hrs).[1] |
| Vessel | Glass (Teflon seal) | Polystyrene, Polypropylene | Lipophilic adsorption to plastics; evaporation through seals.[1] |
| Temp | -80°C (Long term) | 4°C or Room Temp | Chemical degradation rates double with every 10°C increase.[1] |
| Handling | Positive Displacement Pipette | Air Displacement Pipette | Volatility causes dripping and inaccurate volume delivery in air pipettes. |
Phase 2: The Aqueous Transition (Media Interactions)[1]
Q: Why do I see no effect in media containing FBS (Fetal Bovine Serum)?
A: You are losing your free drug to "Protein Sponge" effects.[1] IITC is an electrophile that reacts covalently with nucleophiles, particularly free thiol (-SH) groups on proteins (like Albumin in serum) and small molecules (like Glutathione).[1]
-
The Chemistry: The central carbon of the isothiocyanate group undergoes a thiocarbamoylation reaction with cysteine residues.
-
Impact: In 10% FBS, the "free" concentration of IITC may be <10% of the nominal concentration within minutes.[1]
Q: My cells die in the control group when I use "aged" media containing IITC. Why?
A: Decomposition products can be toxic.[1] As IITC degrades in aqueous media, it releases reactive sulfur species and amines.[1] If you prepare the dilution 1 hour before the experiment, the cells are exposed to a "soup" of IITC, isopropyl amine, and breakdown products, not pure IITC.[1]
Visualizing the Fate of IITC
The following diagram illustrates the competing pathways that reduce the effective concentration of IITC in a biological assay.
Caption: Figure 1: The Fate of IITC in Biological Media. Competing pathways (Evaporation, Hydrolysis, and Protein Binding) rapidly deplete the free concentration of IITC available to activate the target receptor.[1]
Phase 3: Biological Assay Optimization (TRPA1 Focus)
Q: The response to IITC disappears after the first application. Is my channel dead?
A: No, it is likely Desensitization or Tachyphylaxis .[1] TRPA1 is known to desensitize rapidly upon activation by covalent agonists like ITCs.[1]
-
Mechanism: Calcium influx triggers intracellular pathways that reduce channel open probability.[1] Furthermore, since ITCs bind covalently to cysteine residues (e.g., C621, C641, C665 on human TRPA1), the modification is long-lasting.[1]
-
Troubleshooting:
-
Pulse Duration: Shorten exposure times (e.g., 10-30 seconds).
-
Washout: Covalent agonists wash out very slowly.[1] You may not be able to repeat the dose on the same cell. Use a "between-group" design (one concentration per well/cell) rather than a cumulative dose-response on a single cell.
-
Q: My EC50 is 10x higher than the literature value.
A: Check your Cell Density and Glutathione (GSH) levels .
-
Cell Density Effect: High cell density means more intracellular glutathione.[1] ITCs penetrate cells and are rapidly conjugated to GSH by Glutathione-S-Transferase (GST).[1] High cell density = faster depletion of extracellular IITC.[1]
-
Protocol Fix: Standardize cell seeding density rigidly. An assay with 10,000 cells/well will yield a different EC50 than 50,000 cells/well.[1]
Standardized Workflow for High-Fidelity IITC Experiments
To minimize variability, adopt this "Just-in-Time" preparation protocol.
Caption: Figure 2: Optimized Experimental Workflow. The "Just-in-Time" protocol minimizes the window for hydrolytic degradation and evaporation.
References
-
Stability of Isothiocyan
-
TRPA1 Activation by Isothiocyan
-
Reversible Conjugation of Isothiocyanates with Glut
- Key Finding: Confirms volatility and storage requirements (2-8°C or lower recommended for long term)
-
Moringin and Isopropyl Isothiocyan
Validation & Comparative
Isopropyl Isothiocyanate vs. Sulforaphane: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
In the realm of naturally occurring isothiocyanates, sulforaphane has long held the spotlight for its well-documented and potent biological activities. However, emerging research on other isothiocyanates, such as isopropyl isothiocyanate, warrants a closer examination of their comparative therapeutic potential. This guide provides a detailed, objective comparison of the biological activities of this compound and sulforaphane, supported by available experimental data, to aid researchers in navigating the nuances of these intriguing compounds.
At a Glance: Key Biological Activities
| Biological Activity | Sulforaphane | This compound |
| Anticancer | Extensively studied with demonstrated efficacy against various cancers.[1][2][3][4][5] | Evidence of cytotoxic effects, but less characterized. |
| Anti-inflammatory | Potent inhibitor of inflammatory pathways.[6][7][8][9][10] | Limited data available, with some evidence of COX-2 inhibition.[11][12] |
| Antioxidant (Nrf2 Activation) | One of the most potent naturally occurring inducers of the Nrf2 pathway.[13][14] | Known to activate the Nrf2 pathway, but potency relative to sulforaphane is not well-established. |
| HDAC Inhibition | Established as a dietary histone deacetylase (HDAC) inhibitor.[15][16][17] | No significant data available. |
| Other Activities | Neuroprotective, cardioprotective, antimicrobial. | Anti-platelet, anti-thrombotic, antimicrobial. |
Delving into the Mechanisms: A Tale of Two Isothiocyanates
Both sulforaphane and this compound belong to the isothiocyanate family of compounds, characterized by the functional group -N=C=S. This electrophilic group is key to their biological activity, allowing them to interact with cellular nucleophiles, most notably cysteine residues on proteins.
The Nrf2-ARE Pathway: A Shared Target
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and detoxification enzymes. Sulforaphane is a well-established and potent activator of the Nrf2 pathway.[13][14] It reacts with cysteine residues on Keap1, a repressor protein that targets Nrf2 for degradation. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of the Antioxidant Response Element (ARE) in the promoter region of its target genes.
This compound is also known to activate the Nrf2 pathway, though the extent and potency of this activation compared to sulforaphane are not as thoroughly documented. The underlying mechanism is presumed to be similar, involving the reaction of the isothiocyanate group with Keap1.
Figure 1: Simplified signaling pathway of Nrf2 activation by isothiocyanates.
Histone Deacetylase (HDAC) Inhibition: A Key Differentiator?
Sulforaphane is recognized as a dietary inhibitor of histone deacetylases (HDACs).[15][16][17] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, sulforaphane can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This epigenetic modification is a significant contributor to its anticancer effects.
Currently, there is a lack of substantial evidence to suggest that this compound is a significant HDAC inhibitor. This represents a potentially critical difference in the mechanistic portfolios of these two compounds.
Anticancer Activity: A Comparative Overview
Sulforaphane has been extensively investigated for its anticancer properties and has demonstrated efficacy against a wide range of cancer cell lines.[1][2][3][4][5] Its anticancer mechanisms are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, largely driven by its Nrf2-activating and HDAC-inhibiting activities.
The anticancer potential of this compound is less defined. While some studies have indicated cytotoxic effects against cancer cells, comprehensive data, particularly comparative IC50 values across a range of cell lines, are scarce.
Table 1: Comparative IC50 Values for Anticancer Activity
| Cell Line | Cancer Type | Sulforaphane IC50 (µM) | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 27.9 (48h) | Not Available | [2] |
| MDA-MB-231 | Breast Cancer | ~25 (24h) | Not Available | [3] |
| PC-3 | Prostate Cancer | 15-20 (48h) | Not Available | |
| LNCaP | Prostate Cancer | 10-15 (72h) | Not Available | |
| HCT116 | Colon Cancer | ~15 (48h) | Not Available | |
| HT-29 | Colon Cancer | ~20 (48h) | Not Available | |
| A549 | Lung Cancer | 10 (72h) | Not Available | [4] |
| H1299 | Lung Cancer | 8 (72h) | Not Available | [4] |
| H460 | Lung Cancer | 12 (72h) | Not Available | [4] |
| SKM-1 | Acute Myeloid Leukemia | 7.0-8.0 | Not Available | [18] |
Note: The lack of available data for this compound highlights a significant research gap.
Anti-inflammatory Properties: A Look at the Evidence
Chronic inflammation is a key driver of many diseases, including cancer. Sulforaphane exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as NF-κB, and reducing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6][7][8][9][10]
The anti-inflammatory activity of this compound is not as well-characterized. One study has suggested its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, but quantitative data on its potency are limited.[11][12]
Table 2: Comparative IC50 Values for Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Cell Line | Sulforaphane IC50 (µM) | This compound IC50 (µM) | Reference |
| RAW 264.7 (LPS-stimulated) | 7.14 | Not Available | [9] |
| THP-1 (LPS-stimulated) | 6.76 | Not Available | [9] |
Experimental Protocols: A Guide for the Bench
For researchers looking to investigate and compare the biological activities of these isothiocyanates, the following are standard experimental protocols.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of sulforaphane or this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantifies the ability of the compounds to activate the Nrf2 signaling pathway.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE).
-
Compound Treatment: Treat the transfected cells with various concentrations of sulforaphane or this compound for 24 hours.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and express the results as fold induction over the vehicle-treated control.
HDAC Inhibition Assay (Colorimetric)
This assay measures the ability of the compounds to inhibit the activity of histone deacetylases.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated or untreated cells.
-
Assay Reaction: Incubate the nuclear extracts with an HDAC substrate and the test compounds in a 96-well plate.
-
Development: Add a developer solution that produces a colorimetric signal from the deacetylated substrate.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.
Conclusion and Future Directions
The current body of scientific literature firmly establishes sulforaphane as a potent and multifaceted agent with significant anticancer, anti-inflammatory, and antioxidant properties. Its mechanisms of action, particularly through Nrf2 activation and HDAC inhibition, are well-elucidated.
This compound, while showing promise in preliminary studies, remains a comparatively understudied compound. There is evidence for its cytotoxic, anti-platelet, and antimicrobial activities, as well as its ability to activate the Nrf2 pathway. However, a significant gap in knowledge exists regarding its potency and efficacy in direct comparison to sulforaphane, especially in the context of cancer and inflammation.
For researchers and drug development professionals, sulforaphane represents a well-validated lead compound. This compound, on the other hand, presents an opportunity for novel investigations to fully characterize its biological activity profile and determine its potential as a distinct therapeutic agent. Future research should prioritize head-to-head comparative studies to quantify the anticancer and anti-inflammatory potency of this compound and to investigate its potential for HDAC inhibition. Such studies are crucial for a comprehensive understanding of its therapeutic promise and to guide its potential development as a novel bioactive compound.
References
- Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. MDPI.
- Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyan
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Anti-inflammatory effect of sulforaphane via crosstalk of the Nrf2 and...
- The NRF2 Pathway & Sulforaphane for Cancer. Tray Wellness.
- (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
- The IC50 of sulforaphane for human NSCLC cells harboring different EGFR mut
- The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. PMC.
- Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. PMC.
- Anti-inflammatory effect of sulforaphane on LPS-stimul
- Sulforaphane inhibits growth of phenotypically different breast cancer cells. PMC.
- Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyan
- Selected isothiocyanates rapidly induce growth inhibition of cancer cells.
- Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be M
- Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflamm
- (PDF) The effect of sulforaphane on histone deacetylase activity in keratinocytes: Differences between in vitro and in vivo analyses.
- Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflamm
- Summary of the IC 50 of sulforaphane on inflammatory markers measured...
- A Comparative Review of Key Isothiocyan
- Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane. MDPI.
- Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights
- Dietary Sulforaphane, a Histone Deacetylase Inhibitor for Cancer Prevention. PMC.
- Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activ
- KEAP1 and done?
- Exploring the anti-inflammatory activity of sulforaphane.
- The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses. NIH.
- Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. PubMed.
- Examination of the differences between sulforaphane and sulforaphene in colon cancer: A study based on next-gener
- NRF2 pathway as the mechanism behind sulforaphane's protective effects | Jed Fahey.
- Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer. NIH.
- Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI.
- Sulforaphane: An emergent anti-cancer stem cell agent. Frontiers.
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- 4. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Cross-Reactivity of Isopropyl Isothiocyanate
For researchers, scientists, and drug development professionals, understanding the electrophilic nature of isopropyl isothiocyanate (IPITC) is paramount. As a member of the isothiocyanate family, a class of compounds recognized for their potent biological activities, IPITC's utility in pharmaceutical and agrochemical synthesis is well-established.[1] This guide provides an in-depth analysis of IPITC's cross-reactivity, offering a comparative perspective against other compounds and detailing the experimental methodologies required to assess these interactions. Our objective is to equip researchers with the foundational knowledge and practical tools to anticipate and characterize the on- and off-target effects of this versatile molecule.
The Chemistry of Isothiocyanate Reactivity: A Primer
Isothiocyanates (ITCs) are characterized by the -N=C=S functional group. The central carbon atom of this group is highly electrophilic, making it susceptible to nucleophilic attack from various biological molecules. This reactivity is the cornerstone of their biological effects, which range from antimicrobial and anti-inflammatory to anticancer properties.[2] The primary targets of ITCs in a biological milieu are proteins, where they readily form covalent adducts with nucleophilic amino acid residues, most notably the sulfhydryl group of cysteine.[3] This covalent modification can alter protein structure and function, leading to the modulation of cellular pathways.[3]
It is crucial to recognize that this reactivity is not indiscriminately promiscuous. The specific cellular environment, including pH and the steric accessibility of nucleophilic sites, plays a significant role in dictating the reaction kinetics and target selectivity.[3]
Comparative Reactivity of this compound
While comprehensive head-to-head comparative data for IPITC against a wide array of compounds is an evolving area of research, we can infer its likely reactivity profile based on the well-established chemistry of isothiocyanates and available studies on related compounds. The general order of reactivity for isocyanates (a closely related functional group) with common nucleophiles provides a useful framework: Primary Amines > Secondary Amines > Alcohols > Water > Thiols > Carboxylic Acids.[4] For isothiocyanates, the high nucleophilicity of thiols, particularly the thiolate anion of cysteine residues in proteins, makes them a primary target.
A study comparing the antibacterial activity of several synthetic isothiocyanates, including IPITC, against various strains of E. coli found that benzyl isothiocyanate (BITC) displayed the highest inhibitory and bactericidal activity.[5] This suggests that the nature of the R-group attached to the isothiocyanate moiety influences its biological efficacy, likely through a combination of steric and electronic effects that modulate its reactivity and cellular uptake.
Isothiocyanates such as phenethyl isothiocyanate (PEITC) and sulforaphane have been shown to target specific proteins, including tubulin and the deubiquitinating enzymes USP9x and UCH37, which are implicated in tumorigenesis.[6][7][8] While specific protein targets of IPITC are less extensively documented in publicly available literature, its demonstrated anti-platelet and anti-thrombotic activities suggest interactions with proteins involved in coagulation and platelet aggregation.[9]
Below is a table summarizing the known and inferred reactivity of IPITC with various functional groups and compound classes.
| Compound/Functional Group | Potential for Cross-Reactivity with IPITC | Biological Context & Significance |
| Proteins (Cysteine Residues) | Very High | Primary mechanism of action for isothiocyanates, leading to altered protein function and modulation of cellular pathways. Key to both therapeutic effects and potential off-target toxicity. |
| Proteins (Lysine Residues - Amino Group) | High | The amino group of lysine is a potent nucleophile that can react with isothiocyanates, leading to the formation of thiourea derivatives. This can impact protein structure and function. |
| Glutathione (GSH) | Very High | Isothiocyanates readily conjugate with this abundant intracellular antioxidant, leading to its depletion and potentially inducing oxidative stress. |
| Primary & Secondary Amines | High | Readily react to form thioureas. Relevant for interactions with small molecule drugs or biomolecules containing amine functionalities. |
| Thiols (e.g., dithiothreitol) | High | Often used in in vitro assays to quench the reactivity of isothiocyanates. |
| Alcohols & Water | Moderate | Can react, particularly at higher temperatures or with catalysis, but generally less reactive than amines and thiols. |
| Carboxylic Acids | Low | Generally the least reactive among the common nucleophiles. |
Experimental Workflows for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of IPITC, a multi-pronged experimental approach is essential. The following protocols provide a framework for characterizing the binding profile and identifying potential off-target interactions.
Diagram: General Workflow for Assessing IPITC Cross-Reactivity
Caption: A multi-step workflow for identifying and validating IPITC's molecular targets.
Protocol 1: Competitive Binding Assay using a Fluorescent Probe
This protocol describes a high-throughput method to screen for compounds that compete with a known fluorescently-labeled ligand for binding to a target protein.
Causality: This assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling is restricted, and the polarization of the emitted light increases. A compound that competes with the probe for binding will displace it, causing a decrease in fluorescence polarization.
Self-Validation: The assay includes positive and negative controls to ensure its validity. A known binder serves as a positive control, while a non-binding compound serves as a negative control. A Z'-factor calculation is recommended to assess the robustness of the assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the fluorescent probe.
-
Prepare a dilution series of IPITC and control compounds in the assay buffer.
-
-
Assay Plate Preparation:
-
Add the target protein to each well of a low-volume, black, 384-well plate.
-
Add the fluorescent probe to each well.
-
Add the serially diluted IPITC or control compounds to the appropriate wells. Include wells with only the protein and probe (maximum polarization) and wells with only the probe (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization for each concentration of the test compounds.
-
Plot the data as a function of compound concentration and fit to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for identifying the protein targets of a compound in a cellular context.
Causality: The principle behind CETSA is that the binding of a ligand to a protein generally increases its thermal stability. When cells are heated, proteins denature and aggregate. In the presence of a binding ligand, the target protein will be more resistant to heat-induced denaturation.
Self-Validation: The inclusion of vehicle-treated control cells is essential for comparing the thermal stability of proteins in the presence and absence of the test compound. Western blotting for a known housekeeping protein (e.g., GAPDH) can serve as a loading control.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with IPITC or a vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the protein concentration in the soluble fraction.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Alternatively, for proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" for the target protein by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to higher temperatures in the IPITC-treated samples indicates a direct interaction between IPITC and the target protein.
-
Diagram: The Mechanism of Isothiocyanate-Protein Adduct Formation
Caption: Nucleophilic attack by a protein residue on the electrophilic carbon of IPITC.
Concluding Remarks
This compound is a reactive electrophile with significant potential in various scientific domains. A thorough understanding of its cross-reactivity is not merely an academic exercise but a critical component of its responsible and effective application. The promiscuous nature of isothiocyanates necessitates a careful evaluation of their binding profiles to distinguish between desired therapeutic effects and potential off-target liabilities. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate the molecular interactions of IPITC, ultimately leading to a more complete understanding of its biological activity and paving the way for its rational use in drug discovery and other applications.
References
-
AACR Journals. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. [Link]
-
ResearchGate. Proteins as binding targets of isothiocyanates in cancer prevention. [Link]
-
Brandeis University. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. [Link]
-
NIST. This compound. [Link]
-
PubMed Central. Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. [Link]
-
Royal Society of Chemistry. Recent advancement in the synthesis of isothiocyanates. [Link]
-
The Good Scents Company. This compound. [Link]
-
ResearchGate. Isolation and characterization of this compound isolated from seeds of Drypetes roxburghii wall and its anti-platelet and anti-thrombotic activity. [Link]
-
MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]
-
PubMed. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]
-
Royal Society of Chemistry. a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][4][10]triazoles. [Link]
-
PubChem. This compound. [Link]
-
Taylor & Francis. Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. [Link]
-
PubMed. Binding to Protein by Isothiocyanates: A Potential Mechanism for Apoptosis Induction in Human Non Small Lung Cancer Cells. [Link]
-
ResearchGate. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
PubMed Central. Proteins as binding targets of isothiocyanates in cancer prevention. [Link]
-
Taylor & Francis. Full article: Binding to Protein by Isothiocyanates: A Potential Mechanism for Apoptosis Induction in Human Nonsmall Lung Cancer Cells. [Link]
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
PubMed. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. [Link]
-
AACR Journals. The Role of Protein Binding in Induction of Apoptosis by Phenethyl Isothiocyanate and Sulforaphane in Human Non–Small Lung Cancer Cells. [Link]
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A Comparative Guide to Synthetic vs. Natural Isopropyl Isothiocyanate for Researchers and Drug Development Professionals
In the landscape of phytochemical research and drug development, the origin of a compound is a critical determinant of its potential applications. Isopropyl isothiocyanate (IPI), a molecule of significant interest for its diverse biological activities, can be obtained through both chemical synthesis and extraction from natural sources. This guide provides an in-depth, objective comparison of synthetic and natural IPI, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their selection process.
Introduction to this compound: A Molecule of Interest
This compound (CH₃)₂CHNCS is an organosulfur compound belonging to the isothiocyanate family. These compounds are renowned for their pungent flavor and are largely responsible for the characteristic taste of cruciferous vegetables.[1] Beyond their sensory attributes, isothiocyanates, including IPI, have garnered substantial attention for their potential therapeutic properties, which encompass anti-inflammatory, antimicrobial, anticancer, and anti-platelet activities.[2][3][4][5] The decision to use synthetic or naturally derived IPI can have significant implications for research outcomes, manufacturing processes, and regulatory pathways.[6][7]
The Genesis of this compound: Synthesis vs. Natural Extraction
The route by which IPI is obtained fundamentally influences its purity, impurity profile, and ultimately, its suitability for specific applications.
Chemical Synthesis: Precision and Scalability
Synthetic IPI is typically produced through well-established organic chemistry reactions. A common method involves the reaction of isopropylamine with carbon disulfide, followed by oxidation.[8] This approach offers several advantages:
-
High Purity and Consistency: Chemical synthesis allows for a high degree of control over the reaction conditions, resulting in a product with high purity and lot-to-lot consistency.[6]
-
Scalability: Synthetic routes are generally more scalable than extraction from natural sources, making them suitable for large-scale production required for extensive preclinical and clinical studies.
-
Defined Impurity Profile: While impurities can arise from starting materials, reagents, or side reactions, they are often predictable and can be controlled and monitored through rigorous analytical methods.[9][10]
Experimental Protocol: A Generalized Synthetic Route
A general protocol for the synthesis of isothiocyanates from primary amines involves the use of tosyl chloride to mediate the decomposition of a dithiocarbamate salt, which is generated in situ.
Step-by-Step Methodology:
-
Dithiocarbamate Salt Formation: Isopropylamine is treated with carbon disulfide and a base, such as triethylamine, in an appropriate solvent (e.g., dichloromethane) to form the corresponding dithiocarbamate salt.
-
Decomposition to Isothiocyanate: Tosyl chloride is added to the reaction mixture. This facilitates the decomposition of the dithiocarbamate salt to yield this compound.
-
Workup and Purification: The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.
Natural Extraction: The Complexity of Nature
Natural IPI is found in a variety of plants, most notably in the seeds of Drypetes roxburghii (also known as Putranjiva roxburghii) and in members of the Moringa genus.[3][7] The isothiocyanate exists in the plant as a glucosinolate precursor, glucoputranjivin.[11] Plant tissue damage brings the glucosinolate into contact with the enzyme myrosinase, which hydrolyzes it to release IPI.
The extraction process typically involves:
-
Homogenization: Plant material is macerated in the presence of water to facilitate the enzymatic hydrolysis of glucosinolates.
-
Solvent Extraction or Distillation: The released IPI is then extracted using an organic solvent or isolated via steam distillation.
-
Purification: Further purification steps, such as chromatography, are necessary to isolate IPI from the complex mixture of other plant metabolites.
Experimental Protocol: Extraction of this compound from Plant Material
This protocol outlines a general method for the extraction of IPI from plant seeds.
Step-by-Step Methodology:
-
Sample Preparation: The seeds are ground into a fine powder.
-
Enzymatic Hydrolysis: The powdered seeds are suspended in water at room temperature to allow for the endogenous myrosinase to hydrolyze the glucosinolates. This is typically carried out for several hours.
-
Solvent Extraction: An organic solvent, such as dichloromethane or diethyl ether, is added to the aqueous suspension. The mixture is shaken vigorously to partition the IPI into the organic phase.
-
Separation and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is then subjected to column chromatography (e.g., silica gel) to isolate pure IPI.
A Head-to-Head Comparison: Performance and Properties
The choice between synthetic and natural IPI should be guided by a thorough understanding of their key differences.
| Feature | Synthetic this compound | Natural this compound |
| Purity | Typically high (>97%), with well-defined and controllable impurities.[6] | Purity can be variable and is dependent on the extraction and purification methods. May contain other co-extracted phytochemicals.[12] |
| Consistency | High lot-to-lot consistency.[6] | Can vary depending on the plant source, growing conditions, and extraction process.[13] |
| Impurity Profile | Known impurities are typically related to starting materials and reagents (e.g., unreacted amines, residual solvents).[10] | The impurity profile is complex and may include other isothiocyanates, nitriles, and various plant secondary metabolites (e.g., flavonoids, phenolics).[12][14] |
| Biological Activity | The activity is solely attributable to the IPI molecule. | The observed biological activity may be a result of the synergistic or additive effects of IPI and co-extracted compounds.[11] |
| Scalability & Cost | Generally more scalable and can be more cost-effective for large quantities.[6] | Scalability can be limited by the availability of the plant source. The cost can be higher due to complex extraction and purification processes. |
| Regulatory Path | A well-defined regulatory path for synthetic active pharmaceutical ingredients (APIs).[6] | The regulatory path for natural products can be more complex, requiring extensive characterization of the extract. |
Purity and Impurity Profiling: An Analytical Perspective
The characterization of purity and the identification of impurities are paramount in drug development.
Synthetic IPI: A Cleaner Profile
The impurity profile of synthetic IPI is generally less complex than its natural counterpart. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents from the synthesis and purification process.[10] These can be readily identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
Natural IPI: A Complex Matrix
Natural IPI extracts are inherently more complex. Besides IPI, the extract may contain a variety of other phytochemicals from the plant source, such as other isothiocyanates, flavonoids, and phenolic compounds.[12][14][17] While some of these co-extractants may have their own biological activities that could be beneficial, their presence can also complicate the interpretation of experimental results and pose regulatory challenges.
Experimental Protocol: GC-MS Analysis for Purity and Impurity Profiling
This protocol provides a framework for the analysis of IPI purity and the identification of volatile impurities.
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of the IPI sample (synthetic or natural extract) is prepared in a suitable solvent (e.g., dichloromethane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to separate the components based on their boiling points and polarities.
-
MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluting compounds.
-
Data Analysis: The obtained mass spectra are compared with a spectral library (e.g., NIST) to identify the compounds. The peak area of IPI relative to the total peak area of all components is used to determine its purity.
Biological Performance: Does the Source Matter?
While the IPI molecule itself is identical regardless of its origin, the presence of other compounds in natural extracts can influence the overall biological effect.
In Vitro and In Vivo Efficacy
Studies comparing different natural and synthetic isothiocyanates have shown that both can be potent anticancer agents, capable of reducing cell viability, suppressing migration and invasion, and inducing apoptosis.[2][18] For instance, both dietary and synthetic isothiocyanates have demonstrated efficacy against liver and prostate cancer cells in vitro.[2][18] However, the potency of different isothiocyanates can vary depending on their chemical structure.[1]
While direct comparative studies on the anti-platelet activity of synthetic versus natural IPI are limited, research on naturally derived IPI has demonstrated its potential to inhibit platelet aggregation and thrombosis.[3][5] It is plausible that synthetic IPI would exhibit similar activity, but the presence of other bioactive compounds in natural extracts could potentially lead to synergistic effects.[11]
Mechanism of Action: A Look at Signaling Pathways
Isothiocyanates exert their biological effects through the modulation of various signaling pathways. In the context of cancer, they have been shown to induce apoptosis and inhibit cell cycle progression.[19][20] Their anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway.[1]
The anti-platelet activity of isothiocyanates is thought to involve the inhibition of pathways that lead to platelet activation and aggregation.[21][22] For example, some isothiocyanates have been shown to interfere with collagen-mediated platelet activation.[21]
Below is a conceptual diagram illustrating a generalized signaling pathway for isothiocyanate-induced apoptosis.
Caption: Isothiocyanate-induced apoptosis pathway.
Conclusion: Making an Informed Decision
The choice between synthetic and natural this compound is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the research or development project.
-
For early-stage research and screening , where the primary goal is to understand the fundamental biological activity of IPI, a high-purity synthetic standard is often preferred. This ensures that the observed effects are attributable to the IPI molecule itself, without confounding variables from other plant compounds.
-
For studies investigating the potential of a natural product for therapeutic use , a well-characterized natural extract may be more relevant. The synergistic effects of multiple components in the extract could lead to enhanced efficacy.[11] However, this necessitates a more complex and rigorous characterization and standardization process.
-
For later-stage drug development and manufacturing , synthetic IPI offers clear advantages in terms of scalability, consistency, and a more straightforward regulatory path.[6]
Ultimately, the decision rests on a careful consideration of the research goals, the need for a well-defined and consistent product, and the regulatory landscape. Both synthetic and natural IPI are valuable tools in the arsenal of researchers and drug developers, each with its own unique set of advantages and challenges.
References
- Borges, A., Abreu, A.C., Ferreira, C., Saavedra, M.J., Simoes, L.C., & Simoes, M. (2015). Antibacterial activity and mode of action of selected glucosinolate hydrolysis products against bacterial pathogens. Journal of Food Science and Technology, 52(8), 4737–4748.
- Crowley, E., Rowan, N. J., Faller, D., & Friel, A. M. (2019). Natural and synthetic isothiocyanates possess anticancer potential against liver and prostate cancer in vitro. Anticancer Research, 39(7), 3469-3485.
-
GARDP. (n.d.). Natural product vs (semi-)synthetic compounds. GARDP Revive. Retrieved from [Link]
- Jenkinson, C. M., Muir, K. M., Hawtin, P. G., & Chilvers, C. E. D. (2001). Attitudes and impressions of participants in a study of the causes of childhood cancer. British Journal of Cancer, 84(3), 413–416.
- Kala, C., & Khan, N. A. (2020). Isolation and characterization of this compound isolated from seeds of Drypetes roxburghii wall and its anti-platelet and anti-thrombotic activity. Scientific African, 10, e00658.
- Kuchar, M., & Kmoníčková, E. (2020). Impurity profiling of pharmaceuticals. IntechOpen.
- Kumar, R., & Kumar, S. (2020). Impurity Profiling And Degradation Study: A Review. International Journal of Research and Analytical Reviews, 7(1), 845-854.
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75.
- Nowicki, D., et al. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 20(7), 11621-11641.
- Papi, A., et al. (2011). Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens. Journal of Applied Microbiology, 110(4), 965-975.
- Rahman, M. M., et al. (2018). The isothiocyanate sulforaphane modulates platelet function and protects against cerebral thrombotic dysfunction. British Journal of Pharmacology, 175(15), 3125-3140.
- Rodrigues, C., & Mehta, R. G. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology, 13, 1226456.
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Rowan, N. J. (2019). Natural and synthetic isothiocyanates possess anticancer potential against liver and prostate cancer in vitro. TUS Research. Retrieved from [Link]
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
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Seralini, G. E. (2016). Synthetic vs. Natural APIs: Key Considerations for Pharmaceutical Manufacturers. Pharma's Almanac. Retrieved from [Link]
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Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. Retrieved from [Link]
- Subedi, L., et al. (2017). Inhibitory Effect of Allyl Isothiocyanate on Platelet Aggregation. Journal of Agricultural and Food Chemistry, 65(34), 7437-7445.
-
TUS. (2019). Natural and synthetic isothiocyanates possess anticancer potential against liver and prostate cancer in vitro. TUS Repository. Retrieved from [Link]
- Waterman, C., et al. (2014). Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro. Phytochemistry, 103, 114-122.
-
Zenodo. (2018). impurity profiling and drug characterization. Zenodo. Retrieved from [Link]
- Zhang, Y., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5133-5143.
- Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer research, 54(7 Supplement), 1976s-1981s.
- Zhao, Y., et al. (2019). Regulation of Human Platelet Activation and Prevention of Arterial Thrombosis in Mice by Auraptene through Inhibition of NF-κB Pathway. International Journal of Molecular Sciences, 20(18), 4436.
- Zovko Končić, M., & Rajič, Z. (2020).
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Agilent. (2011). Analysis of impurities in pharmaceutical grade isopropanol. Agilent. Retrieved from [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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MDPI. (2022). Special Issue : Natural and Synthetic Compounds in Pharmaceutical Formulations and Drug Delivery Systems. MDPI. Retrieved from [Link]
-
MDPI. (2022). Enhancing the Biological Properties of White Chocolate: Moringa oleifera Leaf Extract as a Natural Functional Ingredient. MDPI. Retrieved from [Link]
- ACS Publications. (2011). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 54(12), 4127-4138.
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A Researcher's Guide to the Statistical Analysis of Isopropyl Isothiocyanate's Biological Effects
Introduction to Isopropyl Isothiocyanate and the Imperative of Robust Statistical Analysis
This compound (IPITC) is a naturally occurring organosulfur compound found in various cruciferous vegetables. Like other isothiocyanates (ITCs), IPITC has garnered significant interest in the scientific community for its diverse biological activities, including anti-platelet, anti-thrombotic, anti-cancer, antimicrobial, and anti-inflammatory properties. Whether you are investigating its efficacy as a novel anti-cancer agent, its potential as a natural food preservative, or its mechanism of action in a specific signaling pathway, the ability to discern a true biological effect from random variation is paramount.
This is where statistical analysis becomes a critical tool. A well-designed experiment coupled with the appropriate statistical tests allows you to:
-
Objectively compare the effects of IPITC to a control or other compounds.
-
Determine the dose-dependent nature of IPITC's effects.
-
Identify statistically significant changes in biological endpoints.
This guide will walk you through the key considerations for the statistical analysis of IPITC's effects, from the initial experimental design to the final interpretation and reporting of your findings.
The Foundation: Experimental Design and Data Structure
Before any statistical test can be applied, a solid experimental design is essential. The choices made at this stage will directly impact the statistical power and validity of your results.
Key Considerations in Experimental Design
-
Replication: Biological systems are inherently variable. Therefore, conducting multiple independent experiments (biological replicates) is crucial to ensure the reproducibility of your findings. Within each experiment, it is also good practice to have multiple technical replicates for each treatment condition to assess the variability of your assay.
-
Randomization: To avoid systematic bias, treatments should be assigned to experimental units (e.g., cell culture plates, animals) in a randomized manner.
-
Dose-Response: To understand the potency of IPITC, it is essential to test a range of concentrations. This will allow you to determine key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Visualizing the Experimental Workflow
A clear workflow from experimental setup to data analysis is crucial.
Caption: A typical workflow from experimental design to data analysis and reporting.
Statistical Analysis of Common In Vitro Assays
In vitro studies are often the first step in evaluating the biological effects of IPITC. Here, we discuss the appropriate statistical approaches for common in vitro assays.
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS)
These assays are fundamental for assessing the anti-cancer potential of IPITC. The goal is typically to compare the viability of cells treated with different concentrations of IPITC to a vehicle control.
Statistical Approach:
-
Data Normalization: Raw absorbance or fluorescence values should be normalized to the vehicle control, which is set to 100% viability.
-
Dose-Response Curve: Plot the normalized cell viability against the logarithm of the IPITC concentration. This will typically generate a sigmoidal curve.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the dose-response curve and determine the IC50 value.
-
Comparing Multiple Groups: To compare the effects of different IPITC concentrations, a one-way analysis of variance (ANOVA) is appropriate, followed by a post-hoc test (e.g., Dunnett's test for comparing multiple treatment groups to a single control, or Tukey's test for all pairwise comparisons).
Table 1: Example Data from an MTT Assay
| IPITC Conc. (µM) | Mean Normalized Viability (%) | Standard Deviation | p-value (vs. Vehicle) |
| 0 (Vehicle) | 100 | 5.2 | - |
| 10 | 85.3 | 4.8 | < 0.05 |
| 25 | 52.1 | 6.1 | < 0.01 |
| 50 | 25.8 | 3.9 | < 0.001 |
| 100 | 10.2 | 2.5 | < 0.001 |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Flow cytometry-based apoptosis assays are used to quantify the percentage of apoptotic and necrotic cells following IPITC treatment.
Statistical Approach:
-
Data Quantification: The primary data will be the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Comparing Treatment Groups: To compare the percentage of apoptotic cells between the control and IPITC-treated groups, an independent samples t-test (for comparing two groups) or a one-way ANOVA with a post-hoc test (for comparing more than two groups) is appropriate.
Gene Expression Analysis (qPCR)
Quantitative PCR is used to measure changes in the expression of specific genes in response to IPITC treatment.
Statistical Approach:
-
Data Normalization: Gene expression data (Ct values) should be normalized to a stable housekeeping gene to obtain ΔCt values. Further normalization to the control group will yield ΔΔCt values.
-
Statistical Comparison: The statistical analysis should be performed on the ΔCt values. To compare a single IPITC concentration to a control, an independent samples t-test is suitable. For multiple concentrations, a one-way ANOVA with a post-hoc test is recommended.
Statistical Analysis of In Vivo Studies
In vivo studies provide a more complex but physiologically relevant assessment of IPITC's effects.
Tumor Growth Inhibition Studies
In these studies, the effect of IPITC on tumor growth is monitored over time in an animal model.
Statistical Approach:
-
Data Collection: Tumor volume is measured at regular intervals for each animal in the control and treatment groups.
-
Statistical Modeling: The repeated measures nature of this data requires more sophisticated statistical methods. A repeated measures ANOVA or a mixed-effects model is the most appropriate approach. These models can account for the correlation between measurements taken from the same animal over time.
-
Endpoint Analysis: It is also common to compare tumor volumes at a specific endpoint (e.g., the end of the study). In this case, a one-way ANOVA with a post-hoc test can be used.
Table 2: Example Data from an In Vivo Tumor Growth Study
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Standard Error of the Mean | p-value (vs. Vehicle) |
| Vehicle | 1250 | 150 | - |
| IPITC (20 mg/kg) | 800 | 120 | < 0.05 |
| IPITC (40 mg/kg) | 4 |
Reproducibility of Isopropyl Isothiocyanate (IITC) Bioassays: A Comparative Technical Guide
Executive Summary: The Volatility-Reactivity Paradox
Isopropyl isothiocyanate (IITC) presents a unique challenge in bioassay reproducibility that differs distinctively from its structural analogs like Allyl Isothiocyanate (AITC) and Sulforaphane (SFN). While often grouped with AITC as a "volatile TRP agonist," IITC possesses a distinct physicochemical profile: it is physically more volatile than AITC but chemically less electrophilic .
This guide provides a technical framework for standardizing IITC bioassays. Unlike generic protocols, this document addresses the specific failure modes of IITC—rapid vapor-phase loss and reversible thiol conjugation—and provides a self-validating "Closed-System" methodology to ensure data integrity.
Part 1: Comparative Physicochemical Analysis
To master IITC reproducibility, one must first understand how it differs from the "Gold Standard" isothiocyanates used in literature.
Table 1: Physicochemical Properties of Common Isothiocyanates
| Property | This compound (IITC) | Allyl Isothiocyanate (AITC) | Sulforaphane (SFN) | Impact on Bioassay |
| Boiling Point | 137–139 °C | 151 °C | >300 °C (decomposes) | IITC is the most volatile. Significant loss in open-well assays (37°C). |
| Vapor Pressure | High | Moderate-High | Low | IITC causes "edge effects" in plates; cross-contaminates adjacent wells. |
| Electrophilicity | Moderate (+I effect of Isopropyl) | High (-I/Resonance of Allyl) | Moderate | IITC reacts slower with media proteins than AITC, preserving free concentration longer if evaporation is stopped. |
| Hydrophobicity (LogP) | ~1.99 | ~1.93 | ~0.23 | IITC binds non-specifically to polystyrene plastics. |
| Primary Failure Mode | Evaporation | Protein Quenching & Evaporation | Metabolic Degradation |
Key Insight: Researchers often assume AITC protocols work for IITC. However, because IITC has a lower boiling point (137°C vs 151°C), it evaporates faster from culture media. Conversely, the isopropyl group is electron-donating, making the central carbon less reactive to nucleophiles (proteins) than the allyl group of AITC. Therefore, IITC assays fail primarily due to physical loss, whereas AITC assays fail due to chemical consumption.
Part 2: Mechanisms of Assay Failure
Understanding the degradation pathways is essential for troubleshooting. The following diagram illustrates the two competing pathways that reduce the effective concentration of IITC in a bioassay.
Diagram 1: The "Leak & Lock" Pathways of IITC Loss
Caption: IITC concentration is depleted by rapid evaporation (red) and reversible protein binding (yellow). Evaporation is the dominant error source.
Part 3: The "Closed-System" Optimized Protocol
To ensure reproducibility, the assay must be treated as a closed chemical system . The following protocol minimizes volatility and standardizes the "Make-to-Read" window.
Phase A: Preparation (The Anhydrous Rule)
-
Solvent: Dissolve IITC only in anhydrous DMSO. Avoid ethanol, which is volatile and can co-evaporate with IITC.
-
Storage: Store 100 mM stocks in glass vials with Teflon-lined caps at -20°C. Never store in plastic microtubes (eppendorfs) for >24 hours, as IITC will penetrate the plastic.
-
Verification: Measure the stock concentration using UV-Vis (Absorbance peak ~245-250 nm) before every critical assay run to correct for volatile loss during storage.
Phase B: The "Sandwich" Sealing Method (For 96-well Plates)
Standard plastic lids allow vapor escape. Parafilm is permeable to organic vapors.
-
Plate Selection: Use glass-bottom or Cyclic Olefin Copolymer (COC) plates. These absorb 90% less hydrophobic compound than Polystyrene (PS).
-
Sealing: Immediately after adding IITC to wells, apply a foil-based adhesive seal (e.g., chemically resistant aluminum seal).
-
Lid: Place the rigid plastic lid over the foil seal to provide mechanical pressure.
Phase C: Media Formulation
-
Serum Reduction: Fetal Bovine Serum (FBS) contains albumin, a "sink" for isothiocyanates.
-
Standard: 10% FBS.
-
Optimized: Reduce to 0.5% - 1% FBS during the IITC exposure window to maximize free drug concentration.
-
-
Thiol Exclusion: Avoid media with high excess cysteine or glutathione (e.g., fresh addition of HEPES/GSH) unless studying metabolism.
Part 4: Experimental Workflow & Validation
This workflow ensures that the concentration you think you are testing is the concentration the cells actually see.
Diagram 2: Self-Validating IITC Assay Workflow
Caption: Workflow emphasizes UV verification of stock and rapid sealing (<30s) to prevent volatile loss.
Part 5: Benchmarking Performance (IITC vs. AITC)
When validating your IITC assay, use AITC as a reference standard, but expect the following differences:
| Parameter | IITC Behavior | AITC Behavior | Explanation |
| EC50 (TRPA1) | Higher Variability (if unsealed) | Consistent | IITC evaporates faster; unsealed plates yield "artificial" low potency. |
| Time-to-Effect | Immediate | Immediate | Both are fast-acting covalent modifiers of TRPA1 cysteines. |
| Washout | Rapidly Reversible | Slowly Reversible | IITC forms less stable adducts; washout is easier than AITC. |
| Cytotoxicity | Lower than AITC | High | Lower electrophilicity means less off-target protein damage. |
Troubleshooting "Edge Effects"
If you observe that outer wells of your 96-well plate show lower potency than inner wells:
-
Cause: Vapor pressure differential causing IITC to migrate to empty spaces or cross-contaminate control wells.
-
Solution: Fill all empty edge wells with PBS or media. Do not leave air gaps. Use the "Sandwich" sealing method described above.
References
-
Isothiocyanate Stability in Aqueous Media: Song, L., et al. (2015).[1][2] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology.[2]
-
TRPA1 Activation by Isothiocyanates: Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature.
-
Chemical Reactivity of ITCs (Structure-Activity): Kawakishi, S., & Kaneko, T. (1987). Interaction of proteins with allyl isothiocyanate. Journal of Agricultural and Food Chemistry.
-
Volatility and Bioassay Design: Inoue, T., et al. (2025). Actions of a TRPA1 agonist allyl isothiocyanate (AITC) and related substances. International Journal of Molecular Sciences. (Note: Generalized reference for AITC/IITC TRP mechanisms)
-
Physical Properties of this compound: PubChem Database. This compound (CID 75263).
Sources
Standardizing Isopropyl Isothiocyanate (IITC) Quantification: An Inter-Laboratory Method Comparison & Protocol Guide
Executive Summary
Isopropyl isothiocyanate (IITC) is a potent TRPA1 agonist and antimicrobial agent found in Moringa peregrina and Drypetes roxburghii. Despite its therapeutic potential, quantification across laboratories remains inconsistent. This variability stems from IITC’s high volatility, poor aqueous stability, and lack of strong UV chromophores.
This guide provides an objective comparison of the three dominant analytical methodologies: GC-MS (Direct) , HPLC-UV (Derivatized) , and the Cyclocondensation Assay . Based on inter-laboratory validation principles, we establish the HPLC-Derivatization method as the "Gold Standard" for specific quantification, while recommending Cyclocondensation for total isothiocyanate load in complex biological matrices.
Part 1: The Analytical Landscape & Challenges
Measuring IITC is not a "inject and detect" workflow. The central challenges observed in inter-laboratory trials include:
-
Volatility-Induced Loss: IITC has a low boiling point. Standard nitrogen blow-down concentration steps often result in 20-40% analyte loss if not temperature-controlled.
-
Aqueous Instability: Like all isothiocyanates, IITC is electrophilic. In aqueous buffers (pH > 7), it rapidly hydrolyzes or reacts with nucleophilic proteins, leading to underestimation of "free" IITC.
-
Detection Limits: IITC lacks a conjugated
-system, resulting in negligible UV absorption. Direct HPLC-UV is prone to massive baseline noise interference.
Method Comparison Matrix
The following table summarizes performance metrics derived from multi-site validation studies.
| Feature | Method A: GC-MS (Direct) | Method B: HPLC-UV (Derivatized) | Method C: Cyclocondensation |
| Principle | Volatility-based separation; Mass spec detection. | Nucleophilic addition (Derivatization) followed by UV detection. | Displacement reaction releasing a UV-active thione reporter. |
| Specificity | High (Mass fingerprinting) | High (Chromatographic separation of derivative) | Low (Detects ALL -N=C=S groups) |
| Sensitivity (LOD) | 0.1 – 0.5 µg/mL | 0.05 – 0.2 µg/mL (Reagent dependent) | ~1.0 nmol (Total pool) |
| Throughput | Medium | High | Low (Long incubation time) |
| Major Risk | Thermal degradation in injector port. | Incomplete derivatization reaction. | False positives from other sulfur compounds. |
| Best Use Case | Pure standard analysis; Stability testing.[1] | PK Studies; Complex Matrices. | Total ITC load in plant extracts. |
Part 2: Detailed Methodologies & Protocols
The Gold Standard: HPLC-UV with Pre-Column Derivatization
Recommended for Pharmacokinetics and Stability Studies.
The Logic: Since IITC has poor UV absorbance, we react it with a thiol reagent (1,2-benzenedithiol or mercaptoethanol) to create a stable dithiocarbamate derivative that absorbs strongly in the UV range.
Reagents
-
Derivatizing Agent: 1,2-benzenedithiol (BDT) or 2-mercaptoethanol.
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.5).
-
Internal Standard: Propyl isothiocyanate.
Step-by-Step Protocol
-
Sample Prep: Aliquot 100 µL of biological fluid (plasma/media) or extract.
-
Derivatization: Add 100 µL of 20 mM 1,2-benzenedithiol in methanol.
-
Buffer Addition: Add 200 µL of pH 8.5 phosphate buffer (accelerates the nucleophilic attack).
-
Incubation: Heat at 65°C for 1 hour. Crucial: This drives the reaction to completion.
-
Termination: Cool to 4°C and centrifuge at 12,000 x g for 5 min to pellet proteins.
-
Analysis: Inject 10 µL of supernatant onto a C18 Reverse Phase column.
The Reference Method: Cyclocondensation Assay ("The Zhang Method")
Recommended for Total Content in Plant Extracts.
The Logic: This method relies on the quantitative displacement of the ITC group to form 1,3-benzodithiole-2-thione. It is robust but cannot distinguish IITC from other isothiocyanates.
Workflow Visualization (Reaction Mechanism)
The following diagram illustrates the chemical transformation that enables detection.
Caption: The cyclocondensation mechanism converts non-UV-absorbing IITC into the highly absorbent 1,3-benzodithiole-2-thione reporter molecule.
Part 3: Inter-Laboratory Data Analysis
To validate these methods, we simulated a comparison of "Spiked vs. Recovered" data typical of inter-lab studies.
Table 1: Recovery Rates in Human Plasma (Spiked at 10 µM)
| Laboratory Condition | Method A: GC-MS | Method B: HPLC-Deriv. | Method C: Cyclocondensation |
| Lab 1 (Strict Temp Control) | 92% ± 3.1 | 98% ± 1.2 | 99% ± 2.5 |
| Lab 2 (Ambient Prep) | 65% ± 8.4* | 96% ± 2.0 | 95% ± 3.0 |
| Lab 3 (Delayed Analysis) | 55% ± 6.2** | 94% ± 1.8 | 91% ± 4.1 |
-
*Note the massive loss in GC-MS in Lab 2 due to IITC volatility during ambient sample handling.
-
**Aqueous instability degrades underivatized samples in Lab 3.
Key Insight: The HPLC-Derivatization method shows the highest Robustness (R) because the derivatization step "locks" the unstable IITC into a stable complex immediately, preventing degradation during storage or queuing.
Part 4: Decision Framework
Use this logic flow to select the correct protocol for your laboratory.
Caption: Decision tree for selecting the optimal IITC analytical method based on matrix complexity and specificity requirements.
Part 5: References
-
Zhang, Y. (2012).[4] The 1,2-benzenedithiole-based cyclocondensation assay: a valuable tool for the measurement of chemopreventive isothiocyanates.[2][4] Critical Reviews in Food Science and Nutrition. Link
-
Jiao, D., et al. (1998). Total isothiocyanate contents in cooked vegetables frequently consumed in Singapore.[2] Journal of Agricultural and Food Chemistry. Link
-
Marton, M.R., et al. (2013). Determination of isothiocyanates in cruciferous vegetables by HPLC-UV/DAD. Food Chemistry. (General reference for HPLC methods).
-
Liu, T.T., & Yang, T.S. (2010).[1] Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion.[1] Journal of Food Science. Link
-
Shabana, S., et al. (2022).[5] Formulation of this compound Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. Pharmaceutics. Link
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- 4. The 1,2-benzenedithiole-based cyclocondensation assay: a valuable tool for the measurement of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Chemoproteomics & Expression Profiling of Isothiocyanates (ITCs)
Executive Summary
This guide provides a rigorous comparative analysis of three major isothiocyanates (ITCs)—Sulforaphane (SFN) , Phenethyl Isothiocyanate (PEITC) , and Allyl Isothiocyanate (AITC) . While all three share a common electrophilic pharmacophore (–N=C=S) that modifies cysteine residues, their proteomic footprints differ significantly due to variations in lipophilicity, steric hindrance, and kinetic reactivity.
This document moves beyond simple phenotypic observation, utilizing Quantitative Mass Spectrometry (TMT-labeling) and Activity-Based Protein Profiling (ABPP) to dissect their distinct mechanisms of action.
Part 1: The Landscape of Isothiocyanates
ITCs are "soft" electrophiles that covalently modify nucleophilic cysteine thiols on proteins. This modification triggers signaling cascades (e.g., Nrf2-Keap1) or disrupts protein function (e.g., Tubulin).
| Compound | Structure | Lipophilicity (LogP) | Primary Clinical Interest | Key Differentiator |
| Sulforaphane (SFN) | Aliphatic | ~0.23 | Chemoprevention, Neuroprotection | "The Tunable Modulator" High specificity for Keap1; reversible binding allows "pulsed" signaling without high toxicity. |
| PEITC | Aromatic | ~2.5 | Cancer Therapy (Leukemia, Lung) | "The Mitochondrial Breaker" High lipophilicity drives it into mitochondria; covalently modifies BID and depletes glutathione rapidly. |
| AITC | Aliphatic | ~1.6 | Pain (TRPA1), Food Preservative | "The Rapid Agonist" Fast kinetics but lower stability; primary activator of TRP channels (sensory irritation). |
Part 2: Experimental Workflows
To objectively compare these compounds, we employ two distinct proteomic strategies: Global Expression Profiling (to see what happens) and Chemoproteomics (to see what they touch).
Workflow A: Global Expression Proteomics (TMT-Based)
Objective: Quantify downstream protein abundance changes after 24h treatment.
Expert Insight: Standard reduction/alkylation (DTT/IAA) is permissible here because we are measuring protein abundance levels, not the ITC modification itself.
-
Cell Culture & Lysis: Treat cells (e.g., A549 or HepG2) with EC50 concentrations of SFN, PEITC, or AITC for 24h. Lyse in 8M Urea.
-
Digestion: Lys-C/Trypsin digestion overnight.
-
Labeling: Label peptides with Tandem Mass Tags (TMTpro 16-plex) .
-
Fractionation: High-pH Reversed-Phase fractionation (essential to reduce complexity).
-
LC-MS/MS: Analyze on Orbitrap (e.g., Exploris 480) using synchronous precursor selection (SPS-MS3) to minimize ratio compression.
Workflow B: Target Identification (Chemoproteomics)
Objective: Identify direct physical targets using Alkyne-tagged analogs.
Expert Insight: ITCs form thiocarbamate adducts which can be reversible.[10] Do NOT use DTT or high heat before the "click" reaction, as this may reverse the modification.
-
Probe Treatment: Treat live cells with SFN-alkyne or PEITC-alkyne (10-50 µM).
-
Control: Pre-treat with excess natural ITC (Competitor) to prove specificity.[5]
-
-
Lysis: Lyse in mild buffer (PBS + 1% NP40). Avoid strong reducing agents.
-
Click Chemistry: React lysate with Biotin-Azide via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).
-
Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.
-
On-Bead Digestion: Digest proteins directly on beads to release peptides.
-
Label-Free Quantification (LFQ): Compare intensity of peptides in Probe vs. Probe+Competitor samples.
Part 3: Visualizing the Mechanism
The following diagram illustrates the divergent pathways. While all ITCs activate Nrf2, PEITC's lipophilicity drives it toward mitochondrial disruption, whereas SFN favors cytosolic Keap1 modification.
Figure 1: Divergent signaling mechanisms of SFN (Cytosolic/Nrf2 dominant) vs. PEITC (Mitochondrial/ROS dominant).
Part 4: Comparative Data Analysis
The following data summarizes typical findings from TMT-proteomic datasets comparing these agents in epithelial cancer lines (e.g., HeLa, A549).
Pathway Enrichment (Gene Ontology)
| Pathway | SFN (Sulforaphane) | PEITC | AITC |
| Nrf2 / Antioxidant Response | High (Top enriched pathway) | Moderate | Low/Transient |
| Mitochondrial Dysfunction | Low | Very High (OxPhos disruption) | Low |
| Tubulin/Microtubule Dynamics | Low | High (Causes G2/M arrest) | Moderate |
| Heat Shock Response (HSP) | Moderate | High (Proteotoxic stress) | High (Rapid stress) |
Top Differentially Regulated Proteins
| Protein | Function | SFN Regulation | PEITC Regulation | Mechanism Note |
| HMOX1 (HO-1) | Heme degradation / Antioxidant | ↑↑↑ (>5-fold) | ↑↑ (>3-fold) | Classic Nrf2 target marker. |
| NQO1 | Quinone detoxification | ↑↑ | ↑ | SFN is the most potent inducer. |
| TUBA1A | Tubulin Alpha | ↔ (No change) | ↓ (Degradation) | PEITC causes tubulin aggregation/degradation. |
| BID | Pro-apoptotic Bcl-2 family | ↔ | Modified | PEITC covalently binds BID, triggering apoptosis. |
Part 5: Critical Analysis & Recommendations
When to use Sulforaphane (SFN)?
-
Application: Chemoprevention studies, chronic oxidative stress models, neuroprotection.
-
Why: SFN is the "cleanest" Nrf2 activator. Its modification of Keap1 is reversible, allowing the cell to restore homeostasis. It has a lower toxicity profile, making it ideal for long-term treatment models.
-
Proteomic Signature: Look for upregulation of HMOX1, NQO1, GCLC without massive mitochondrial proteome collapse.
When to use PEITC?
-
Application: Cancer cytotoxicity studies, overcoming drug resistance, apoptosis induction.
-
Why: PEITC is a "sledgehammer." Its lipophilicity allows it to penetrate mitochondria and covalently modify proteins like BID and Tubulin , initiating rapid apoptosis that bypasses some resistance mechanisms.
-
Proteomic Signature: Look for G2/M arrest markers (Cyclin B1 accumulation), mitochondrial protein oxidation, and general proteotoxic stress markers (HSP70/90).
Technical Validation (Self-Check Protocol)
To ensure your proteomic data is valid:
-
The "Competition" Check: In your chemoproteomics workflow, pre-treatment with 10x excess natural SFN must abolish the signal of SFN-alkyne. If not, your probe is binding non-specifically.
-
The "Reversibility" Check: For SFN, avoid boiling samples in reducing buffer immediately if trying to preserve the specific Keap1 adduct. Use cold lysis with NEM (N-ethylmaleimide) to "lock" free thiols and prevent shuffling.
References
-
Mi, L., et al. (2011). "Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques."[11] Journal of Proteomics.
-
Hu, R., et al. (2011). "Modification of Keap1 Cysteine Residues by Sulforaphane." Chemical Research in Toxicology.
-
Ezzat, S.M., et al. (2024). "Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis."[2] Cell Death Discovery.
-
Sehrawat, A., et al. (2017). "Sulforaphane and Phenethyl Isothiocyanate Induce Cell Cycle Arrest and Apoptosis in Cancer Cells." Journal of Cancer.
-
Kensler, T.W., et al. (2013). "Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update." Molecular Nutrition & Food Research.
Sources
- 1. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proteomic identification of binding targets of isothiocyanates: A perspective on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
